(Rac)-PF-998425
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRRRXHFQYXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (Rac)-PF-998425
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-PF-998425 is a potent and selective non-steroidal androgen receptor (AR) antagonist. Its mechanism of action centers on the competitive inhibition of androgen binding to the AR, thereby preventing the downstream signaling cascade that leads to the transcription of androgen-responsive genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, the androgen receptor signaling pathway, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its pharmacological effects by directly competing with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, this compound prevents the receptor from undergoing the conformational changes necessary for its activation. This blockade inhibits the subsequent critical steps in AR signaling, including the dissociation from heat shock proteins, dimerization, and translocation from the cytoplasm to the nucleus. Consequently, the receptor is unable to bind to androgen response elements (AREs) on the DNA, leading to a down-regulation of the transcription of androgen-dependent genes.
Quantitative Pharmacological Data
The potency and selectivity of this compound and its more active enantiomer, PF-998425, have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound and PF-998425
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Androgen Receptor Binding Assay | IC50 | 26 |
| PF-998425 | Androgen Receptor Binding Assay | IC50 | 37 |
Table 2: In Vitro Functional Antagonist Activity of this compound and PF-998425
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Cellular Assay | IC50 | 90 |
| PF-998425 | Cell-Based Assay | IC50 | 43 |
Table 3: Selectivity Profile of PF-998425
| Compound | Target | Assay Type | Parameter | Value (nM) |
| PF-998425 | Progesterone Receptor | Binding Assay | IC50 | >10,000 |
Androgen Receptor Signaling Pathway and Antagonist Intervention
The canonical androgen receptor signaling pathway is a well-elucidated process that is crucial for normal male development and is often implicated in pathologies such as prostate cancer and androgenetic alopecia. This compound intervenes at the initial step of this pathway.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Receptor Source: Cytosol fraction from rat ventral prostate tissue.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Scintillation Cocktail.
-
-
Procedure:
-
Receptor Preparation: Rat ventral prostates are homogenized in ice-cold TEDG buffer and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptor.
-
Assay Setup: In a multi-well plate, a constant concentration of [³H]-DHT is incubated with the prostate cytosol in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated at 4°C for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT, is determined by non-linear regression analysis.
-
Cellular Androgen Receptor Antagonist Assay (Reporter Gene Assay)
This assay measures the functional ability of a compound to inhibit androgen-induced gene expression in a cellular context.
-
Materials:
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express the androgen receptor.
-
Reporter Construct: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Cell Culture Media and Reagents.
-
Luciferase Assay System.
-
-
Procedure:
-
Cell Culture and Transfection: MDA-MB-453 cells are cultured and seeded in multi-well plates. If not using a stable cell line, cells are transiently transfected with the ARE-luciferase reporter plasmid.
-
Compound Treatment: Cells are treated with a fixed concentration of DHT (to stimulate AR activity) and co-treated with increasing concentrations of this compound.
-
Incubation: The cells are incubated for 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition of DHT-induced luciferase activity is plotted against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel androgen receptor antagonist.
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal androgen receptor antagonist. Its mechanism of action, involving the direct competitive inhibition of androgen binding to the AR, has been robustly demonstrated through a series of in vitro and in vivo studies. The data presented in this guide provide a strong foundation for its further investigation and potential development in therapeutic areas where the androgen receptor signaling pathway plays a critical role.
(Rac)-PF-998425: A Technical Guide to its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of the non-steroidal antagonist, (Rac)-PF-998425. The document details quantitative binding data, comprehensive experimental protocols for assessing AR binding and cellular activity, and visual representations of the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Androgen Receptor Binding Affinity
This compound is a potent and selective antagonist of the androgen receptor. Its binding affinity has been characterized through various in vitro assays, with the key quantitative data summarized below. The data includes values for both the racemic mixture and the more active enantiomer, PF-998425.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | AR Binding Assay | IC50 | 26[1] |
| Cellular Assay | IC50 | 90[1] | |
| PF-998425 | AR Binding Assay | IC50 | 37[2][3] |
| Cellular Assay | IC50 | 43[2][3] | |
| PF-998425 | Progesterone Receptor Binding | IC50 | >10,000[3] |
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the androgen receptor or to inhibit 50% of the receptor's activity in a cellular context. A lower IC50 value signifies a higher binding affinity or inhibitory potency.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited to determine the androgen receptor binding affinity and cellular activity of compounds like this compound.
Androgen Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.
Objective: To quantify the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Radioligand: [3H]mibolerone or [3H]methyltrienolone ([3H]-R1881).[4][5]
-
Source of Androgen Receptor: Cytosol isolated from the prostate of castrated rats.[6][7]
-
Test Compound: this compound.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[6]
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cytosol Preparation: Prostate tissue from castrated rats is homogenized in low-salt TEDG buffer. The homogenate is then centrifuged at high speed to obtain the supernatant containing the cytosolic androgen receptor.[6]
-
Assay Setup: Serial dilutions of the test compound, this compound, are prepared.
-
Incubation: A constant concentration of the radioligand (e.g., [3H]mibolerone) is incubated with the prostate cytosol in the presence of varying concentrations of the test compound. A set of control tubes will contain the radioligand and cytosol without the test compound (total binding), and another set will contain an excess of a non-labeled androgen to determine non-specific binding.[8]
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[7]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound to determine the IC50 value.
Androgen Receptor Cellular Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to measure the antagonistic activity of a test compound on the androgen receptor.
Objective: To determine the ability of a test compound to inhibit androgen-induced transcriptional activity of the androgen receptor in a cellular environment.
Materials:
-
Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human prostate cancer cells) stably transfected with an androgen receptor expression vector and a reporter gene construct. The reporter construct contains an androgen response element (ARE) driving the expression of a reporter gene like luciferase or β-galactosidase.[9]
-
Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[9]
-
Test Compound: this compound.
-
Cell Culture Media and Reagents.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: The engineered cells are cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a fixed concentration of the androgen agonist (e.g., DHT) to induce AR-mediated gene expression. Simultaneously, varying concentrations of the test compound, this compound, are added to the wells.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after adding the appropriate substrate.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., cells treated with agonist only). The percentage of inhibition of agonist-induced activity is plotted against the concentration of the test compound to calculate the IC50 value.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow: AR Competitive Binding Assay
Caption: Workflow for an androgen receptor competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]
- 4. Assay of primate seminiferous tubule androgen receptors using [3H]mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PF-998425: An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (Rac)-PF-998425, a potent and selective non-steroidal antagonist of the androgen receptor (AR). The information is compiled to assist researchers and professionals in the fields of drug discovery and development.
Core Quantitative Data
The in vitro activity of this compound and its more active enantiomer, PF-998425, has been characterized through various binding and cell-based assays. The following tables summarize the key quantitative data available for these compounds.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (nM) |
| Androgen Receptor Binding Assay | IC50 | 26[1][2] |
| Androgen Receptor Cellular Assay | IC50 | 90[1][2] |
Table 2: In Vitro Activity of PF-998425 ((-)-6a enantiomer)
| Assay Type | Parameter | Value (nM) |
| Androgen Receptor Binding Assay | IC50 | 37[3][4] |
| Androgen Receptor Cellular Assay | IC50 | 43[3][4] |
| Progesterone Receptor Binding Assay | IC50 | >10,000[2][4] |
Experimental Protocols
Detailed experimental protocols for the key in vitro assays are crucial for the replication and extension of these findings. While the specific protocols for this compound are not publicly detailed, the following represents standard methodologies for such assays.
Androgen Receptor (AR) Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of the test compound for the androgen receptor.
Materials:
-
Human androgen receptor (recombinant or from a suitable cell line, e.g., LNCaP)
-
Radioligand: [3H]-Mibolerone or other suitable AR agonist
-
Test compound: this compound
-
Wash buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Workflow:
Procedure:
-
A solution containing the androgen receptor is incubated with a fixed concentration of the radiolabeled AR agonist.
-
Increasing concentrations of the test compound, this compound, are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Androgen Receptor (AR) Cellular Assay
This assay measures the functional antagonist activity of a compound in a cellular context. It typically utilizes a reporter gene whose expression is driven by an androgen-responsive element.
Objective: To determine the functional antagonist IC50 of the test compound.
Materials:
-
A suitable cell line expressing the androgen receptor and a reporter construct (e.g., PC-3 cells co-transfected with AR and a luciferase reporter gene under the control of an androgen-responsive promoter).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
AR agonist (e.g., Dihydrotestosterone - DHT).
-
Luciferase assay reagent.
-
Luminometer.
Workflow:
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach.
-
The cells are then treated with increasing concentrations of this compound in the presence of a fixed concentration of an AR agonist (e.g., DHT) that induces reporter gene expression.
-
The plates are incubated for a sufficient time to allow for gene expression.
-
After incubation, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50).
Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor. In normal androgen signaling, the binding of an agonist like testosterone or dihydrotestosterone (DHT) to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-agonist complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.
This guide provides a foundational understanding of the in vitro characteristics of this compound. For further research and development, it is recommended to consult the primary literature and consider more advanced in vitro and in vivo models to fully elucidate the pharmacological profile of this compound.
References
Unveiling the Science of Sebum Control: A Technical Guide to (Rac)-PF-998425
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of (Rac)-PF-998425 in the regulation of sebum production. Sebum, a complex mixture of lipids, is essential for skin barrier function, but its overproduction is a key factor in the pathogenesis of acne vulgaris. This compound, a potent and selective nonsteroidal androgen receptor (AR) antagonist, presents a targeted approach to modulating sebaceous gland activity. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for studying its effects, and a summary of its activity.
Core Concepts: Androgen Receptor Antagonism in Sebocytes
Sebaceous glands are the primary sites of sebum production, a process heavily influenced by androgens such as dihydrotestosterone (DHT). Androgens bind to the Androgen Receptor (AR), a ligand-dependent nuclear transcription factor, within sebocytes.[1] This activation of the AR initiates a cascade of downstream signaling events that ultimately lead to increased proliferation of sebocytes and stimulation of lipogenesis, the process of lipid synthesis.[2]
This compound and its more active enantiomer, PF-998425, function as competitive antagonists of the AR. By binding to the AR, they prevent the binding of androgens like DHT, thereby inhibiting the subsequent signaling cascade that drives sebum production. This targeted mechanism of action makes them promising candidates for the topical treatment of acne and other conditions associated with excess sebum.[3]
Quantitative Data Summary
The potency of this compound and its enantiomer PF-998425 as AR antagonists has been determined through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the AR binding or cellular response.
| Compound | Assay Type | IC50 (nM) |
| This compound | AR Binding Assay | 26 |
| Cellular Assay | 90 | |
| PF-998425 | AR Binding Assay | 37 |
| Cellular Assay | 43 |
Table 1: In Vitro Potency of this compound and PF-998425. [3][4]
Experimental Protocols
To facilitate further research into the effects of this compound on sebum production, this section provides detailed methodologies for key experiments.
In Vitro Sebocyte Culture and Treatment
Objective: To assess the dose-dependent effect of this compound on lipid accumulation in cultured human sebocytes.
Materials:
-
Human immortalized sebocyte cell line (e.g., SZ95)
-
Sebocyte growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum, epidermal growth factor, and hydrocortisone)[5]
-
Dihydrotestosterone (DHT)
-
This compound
-
Oil Red O staining solution
-
Nile Red staining solution
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4%)
-
Microplate reader
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture human sebocytes in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed sebocytes into 96-well plates at a suitable density and allow them to adhere and proliferate for 24-48 hours.
-
Androgen Stimulation and Antagonist Treatment:
-
Starve the cells in a serum-free medium for 24 hours prior to treatment.
-
Treat the cells with a fixed concentration of DHT (e.g., 10-100 nM) to stimulate lipogenesis.
-
Concurrently, treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a DHT-only control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for lipid accumulation.
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 4% formaldehyde.
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Elute the stain and measure the absorbance using a microplate reader to quantify lipid content.[6]
-
-
Nile Red Staining:
-
Wash cells with PBS.
-
Stain with Nile Red solution, which fluoresces differently in neutral and polar lipid environments.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader to quantify lipid droplets.[7]
-
-
In Vivo Murine Model for Sebum Production
Objective: To evaluate the in vivo efficacy of topically applied this compound in reducing sebum production in a mouse model.
Materials:
-
Male CD-1 or similar mouse strain
-
Topical formulation of this compound in a suitable vehicle
-
Vehicle control
-
Anesthetic
-
Absorbent paper
-
Ether or other lipid solvent
Protocol:
-
Animal Acclimation: Acclimate mice to housing conditions for at least one week before the experiment.
-
Treatment Application:
-
Shave a designated area on the back of each mouse.
-
Apply a defined volume of the this compound formulation or vehicle control to the shaved area daily for a specified period (e.g., 2-4 weeks).
-
-
Sebum Collection and Quantification:
-
At the end of the treatment period, anesthetize the mice.
-
Gently press a pre-weighed piece of absorbent paper onto the treated skin area for a fixed duration to absorb surface lipids.
-
Alternatively, wipe the area with a cotton swab soaked in a lipid solvent.
-
Quantify the collected sebum gravimetrically (by weight difference of the paper) or by subsequent chemical analysis of the solvent extract (e.g., using chromatography).
-
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Androgen Receptor Signaling Pathway in Sebocytes.
References
- 1. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
- 6. Adiponectin Signaling Regulates Lipid Production in Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PF-998425: A Technical Overview of the Nonsteroidal Androgen Receptor Antagonist
(Rac)-PF-998425 is a potent and selective, non-steroidal antagonist of the androgen receptor (AR). Its chemical designation is 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)-benzonitrile. This document provides a detailed examination of its chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a racemic mixture. The compound PF-998425 specifically refers to the active (-)-enantiomer, 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile.
| Property | Value | Reference |
| Chemical Name | 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)-benzonitrile | [1] |
| Synonyms | This compound | [1][2][3] |
| Racemate CAS No. | 1076225-26-7 | [1][2][3] |
| (-)-Enantiomer CAS No. | 1076225-27-8 | [4][5] |
| Molecular Formula | C₁₄H₁₄F₃NO | [1][5][6] |
| Molecular Weight | 269.26 g/mol | [1][5][6] |
| Purity | ≥98% (HPLC) | [6] |
Mechanism of Action
This compound functions as a direct antagonist to the androgen receptor, a ligand-activated nuclear transcription factor crucial in androgen signaling pathways. By competitively binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes. This targeted action makes it a candidate for research in androgen-dependent conditions.[4][5][6][7]
Androgen Receptor Signaling Pathway
The androgen receptor signaling cascade can be broadly divided into classical and non-classical pathways. In the classical pathway, androgen binding in the cytoplasm triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on DNA to regulate gene transcription. PF-998425 directly competes with androgens for binding to the AR's ligand-binding domain, thus inhibiting these downstream events.
Figure 1. Simplified Androgen Receptor signaling pathway showing the antagonistic action of this compound.
Pharmacological Data
This compound and its active enantiomer are characterized by high affinity for the androgen receptor and potent inhibition in cellular environments.
In Vitro Activity
The inhibitory concentration (IC₅₀) values demonstrate the potency of the compound in both biochemical binding assays and cell-based functional assays.
| Compound | Assay Type | IC₅₀ (nM) | Reference |
| This compound | AR Binding Assay | 26 | [2][7] |
| Cellular Assay | 90 | [2][7] | |
| PF-998425 | AR Binding Assay | 37 | [4][5] |
| Cellular Assay | 43 | [4][5] | |
| Progesterone Receptor Binding | >10,000 | [5][6] |
In Vivo Pharmacokinetics & Efficacy (PF-998425 Enantiomer)
Studies on the active enantiomer provide insights into its metabolic stability and physiological effects.
| Parameter | Species | Value | Reference |
| Metabolic Half-life (t₁/₂) | Rat Liver Microsomes | 4 min | [4] |
| Intrinsic Clearance (CLᵢₙₜ) | Rat Liver Microsomes | 350 µL/min/mg protein | [4] |
| Systemic Plasma Clearance | Intravenous (Dog) | 40 mL/min/kg | [4] |
| Volume of Distribution (Vₛₛ) | Intravenous (Dog) | 6.5 L/kg | [4] |
| Terminal Half-life (t₁/₂) | Intravenous (Dog) | 2.6 h | [4] |
| Efficacy (Sebum Reduction) | Syrian Golden Hamster | ED₅₀ = 0.4% (topical, twice daily) | [5] |
| Efficacy (Hair Growth) | Mouse Model | Increased growth at 3% (topical, twice daily) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of androgen receptor antagonists. Below are representative protocols for key experiments.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
1. Preparation of AR Source:
-
Ventral prostate tissue is excised from rats and homogenized in a low-salt TEDG buffer (containing Tris, EDTA, DTT, and glycerol) to prepare a cytosolic fraction containing the androgen receptor.[8]
-
Alternatively, a recombinant AR ligand-binding domain can be expressed and purified.[9]
2. Assay Procedure:
-
A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation.[10]
-
Serial dilutions of the test compound, this compound, are added to the mixture to compete for AR binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled androgen.
-
The reaction is incubated to equilibrium (e.g., overnight at 4°C).[8]
3. Separation and Detection:
-
Bound and free radioligands are separated using methods like hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA) beads.[3][8]
-
The radioactivity of the bound ligand is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of specific binding is plotted against the concentration of the test compound.
-
The IC₅₀ value is calculated using non-linear regression analysis, representing the concentration of the compound that displaces 50% of the radiolabeled ligand.[10]
AR Antagonist Cellular Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of androgen response elements.
1. Cell Line and Transfection:
-
A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or prostate cancer cells like VCaP) is used.[11][12]
-
Cells are co-transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) downstream of an androgen-responsive promoter (e.g., MMTV).[11]
2. Assay Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are treated with a fixed concentration of an AR agonist (e.g., R1881) to stimulate reporter gene expression.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
Appropriate controls (vehicle, agonist only) are included.
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.[11]
3. Detection and Analysis:
-
Cells are lysed, and the reporter protein activity (e.g., luminescence for luciferase) is measured.
-
The inhibitory effect of this compound is determined by the reduction in reporter activity compared to the agonist-only control.
-
The IC₅₀ value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced activity.
Experimental Workflow for AR Antagonist Screening
The process of identifying and characterizing an AR antagonist like this compound follows a logical progression from initial binding to functional cellular assessment.
Figure 2. General workflow for the screening and characterization of androgen receptor antagonists.
References
- 1. abeomics.com [abeomics.com]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
(Rac)-PF-998425 (CAS 1076225-26-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation. The information is intended to serve as a resource for researchers in endocrinology, dermatology, and drug development investigating androgen-related signaling pathways and pathologies.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes. Dysregulation of AR signaling is implicated in various pathologies, including prostate cancer, benign prostatic hyperplasia, and androgenetic alopecia (male pattern baldness).
This compound, with the chemical name 4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)-benzonitrile, is a novel nonsteroidal small molecule designed to competitively inhibit the androgen receptor. Its racemic form and the more active (-)-enantiomer, PF-998425, have demonstrated significant antagonistic activity in both biochemical and cell-based assays. This compound is under investigation for its potential therapeutic applications, particularly in dermatology for conditions like androgenetic alopecia and excessive sebum production.
Mechanism of Action
This compound functions as a direct competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.
This compound competitively binds to the LBD of the AR, preventing the binding of endogenous androgens. This occupation of the LBD by the antagonist inhibits the necessary conformational changes required for receptor activation. Consequently, the dissociation of HSPs, nuclear translocation, and subsequent transcriptional activation of androgen-responsive genes are all inhibited.
Figure 1: Androgen Receptor Signaling and Antagonism by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and its active enantiomer, PF-998425.
Table 1: In Vitro Activity
| Compound | Assay Type | IC50 (nM) | Selectivity |
| This compound | AR Binding Assay | 26[1] | - |
| AR Cellular Assay | 90[1] | - | |
| PF-998425 ((-)-enantiomer) | AR Binding Assay | 37[2][3] | Progesterone Receptor IC50 > 10,000 nM[3] |
| AR Cellular Assay | 43[2][3] |
Table 2: In Vitro and In Vivo Pharmacokinetics of PF-998425
| Species | Parameter | Value |
| Rat | Microsomal Half-life (t1/2) | 4 min[2] |
| Intrinsic Clearance (CLint) | 350 µL/min/mg protein[2] | |
| Dog | Systemic Plasma Clearance | 40 mL/min/kg[2] |
| Volume of Distribution (Vdss) | 6.5 L/kg[2] | |
| Terminal Half-life (t1/2) | 2.6 h[2] |
Experimental Protocols
Detailed methodologies for key assays are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Androgen Receptor Competitive Binding Assay
This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the androgen receptor.
Figure 2: General Workflow for AR Competitive Binding Assay.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue.
-
Reaction Mixture: In a multi-well plate, combine the AR-containing cytosol, a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881), and varying concentrations of this compound. Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Cellular (Reporter Gene) Assay
This assay measures the ability of a compound to antagonize androgen-induced gene expression in a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3) and transiently or stably transfect them with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).
-
Compound Treatment: Seed the transfected cells in a multi-well plate. Treat the cells with a constant, sub-maximal concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of this compound and determine the IC50 value.
In Vivo Models
a) Testosterone-Induced Alopecia in Mice:
This model is used to evaluate the efficacy of compounds in preventing androgen-mediated hair loss.
Methodology:
-
Animal Model: Use a suitable mouse strain, such as C57BL/6.
-
Induction of Alopecia: After synchronization of the hair cycle (e.g., by depilation), administer testosterone or DHT subcutaneously to induce anagen-to-catagen transition, mimicking androgenetic alopecia.
-
Treatment: Administer this compound topically or systemically to the mice during the testosterone/DHT treatment period.
-
Evaluation: Monitor hair regrowth visually and photographically over time. At the end of the study, skin samples can be collected for histological analysis of hair follicle morphology and staging.
b) Sebum Production in the Hamster Ear Model:
The sebaceous glands in the hamster ear are sensitive to androgens and serve as a model for studying sebum production.
Methodology:
-
Animal Model: Use male Syrian golden hamsters.
-
Treatment: Apply this compound topically to the ventral surface of the hamster's ear.
-
Evaluation: After a defined treatment period, measure the size of the sebaceous glands through morphometric analysis of histological sections. Sebum production can also be quantified by lipid analysis of ear extracts.
Conclusion
This compound is a well-characterized, potent, and selective nonsteroidal androgen receptor antagonist. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further investigate its pharmacological properties and potential therapeutic applications. Its demonstrated in vitro and in vivo activity makes it a valuable tool for studying androgen receptor signaling and for the development of novel treatments for androgen-dependent conditions.
References
(Rac)-PF-998425: An In-Depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 and its biologically active enantiomer, (-)-PF-998425 (4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile), are novel, nonsteroidal androgen receptor (AR) antagonists.[1] Developed for topical dermatological indications such as the control of sebum production and the treatment of androgenetic alopecia, these compounds exhibit potent and selective activity against the androgen receptor.[1][2][3] A key feature of PF-998425 is its rapid systemic metabolism, which is designed to minimize the risk of undesirable systemic side effects associated with its primary pharmacological action.[1] This technical guide provides a comprehensive overview of the selectivity profile of PF-998425, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.
Selectivity Profile of (-)-PF-998425
The selectivity of the active enantiomer, (-)-PF-998425, has been characterized through binding and functional assays against the androgen receptor and a panel of other nuclear hormone receptors.
Quantitative Selectivity Data
The following table summarizes the in vitro potency and selectivity of (-)-PF-998425.
| Target Receptor | Assay Type | Endpoint | Value (nM) |
| Androgen Receptor (human) | Radioligand Binding Assay | IC50 | 37 |
| Androgen Receptor (human) | Cellular Functional Assay | IC50 | 43 |
| Progesterone Receptor | Radioligand Binding Assay | IC50 | >10,000 |
Data sourced from MedChemExpress and Bertin Bioreagent product information.
As indicated, (-)-PF-998425 demonstrates high affinity for the androgen receptor, with IC50 values in the low nanomolar range. In contrast, it exhibits negligible affinity for the progesterone receptor, with an IC50 value greater than 10,000 nM, highlighting its selective nature.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity and potency of this compound and its enantiomers.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[3H]-R1881 (methyltrienolone) as the radioligand
-
Test compound (e.g., PF-998425)
-
Low-salt TEDG buffer (Tris-EDTA-dithiothreitol-glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound (unlabeled R1881) in the appropriate vehicle. Prepare the rat prostate cytosol in low-salt TEDG buffer.
-
Incubation: In a 96-well plate, add the radioligand ([3H]-R1881), the appropriate dilution of the test compound or reference compound, and the cytosol preparation. Incubate the mixture overnight (approximately 18-20 hours) at 4°C with gentle agitation.
-
Separation of Bound and Free Ligand: Add hydroxyapatite (HAP) slurry to each well to adsorb the receptor-ligand complexes. Incubate for a short period (e.g., 15-30 minutes) on ice.
-
Washing: Wash the HAP slurry multiple times with buffer to remove unbound radioligand. This is typically done by centrifugation and resuspension.
-
Quantification: After the final wash, add scintillation cocktail to each well containing the HAP pellet. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
Androgen Receptor Cellular Functional Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a compound to antagonize the androgen-induced transcriptional activation of a reporter gene in a cellular context.
Materials:
-
A suitable mammalian cell line that expresses the androgen receptor (e.g., PC-3 cells co-transfected with an AR expression vector).
-
A reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene (e.g., pARE-Luc).
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Dihydrotestosterone (DHT) as the AR agonist.
-
Test compound (e.g., PF-998425).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of DHT (typically the EC80 concentration). Include controls with DHT alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. The data is then used to generate a dose-response curve, from which the IC50 value for the antagonist activity of the test compound is determined.
Signaling Pathway Visualization
Canonical Androgen Receptor Signaling Pathway
The following diagram illustrates the classical mechanism of androgen receptor activation and signaling, which is antagonized by PF-998425.
Caption: Canonical Androgen Receptor Signaling Pathway and Antagonism by this compound.
Conclusion
This compound and its active enantiomer, (-)-PF-998425, are highly potent and selective nonsteroidal antagonists of the androgen receptor. The selectivity profile demonstrates a clear preference for the androgen receptor over the progesterone receptor. The provided experimental protocols offer a framework for the in vitro characterization of such compounds. The rapid systemic metabolism of PF-998425 makes it a promising candidate for topical applications where localized AR antagonism is desired with minimal systemic exposure. Further research into its broader selectivity against a wider range of targets would provide an even more complete understanding of its pharmacological profile.
References
- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for (Rac)-PF-998425
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the androgen receptor (AR).[1] This document provides detailed application notes and experimental protocols for its use in research settings. It is intended for research use only.
Quantitative Data Summary
This compound has been characterized in various in vitro assays to determine its potency and selectivity for the androgen receptor. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| AR Binding Assay | IC50 | 26 nM | Not Specified | [1] |
| AR Cellular Assay | IC50 | 90 nM | Not Specified | [1] |
| Progesterone Receptor Binding Assay | IC50 | > 10,000 nM | Not Specified | [2] |
| In vivo Sebum Reduction | ED50 | 0.4% (twice daily topical) | Male Syrian Golden Hamsters | [2] |
| In vivo Hair Growth | Effective Dose | 3% (twice daily topical) | Mouse Model | [2] |
Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequently inhibiting the downstream signaling cascade.
References
Application Note: Dissolving (Rac)-PF-998425 for In Vivo Studies
Abstract
This application note provides detailed protocols and best practices for the dissolution of (Rac)-PF-998425, a potent and selective nonsteroidal androgen receptor (AR) antagonist, for in vivo research applications. Due to its hydrophobic nature and poor water solubility, preparing this compound for administration in animal models requires specific formulation strategies to ensure its bioavailability and the reproducibility of experimental results. This document outlines solubility data, recommended vehicle compositions, and step-by-step preparation methods suitable for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a high-affinity antagonist of the androgen receptor, with IC₅₀ values reported at 26 nM and 90 nM in binding and cellular assays, respectively.[1] Its selectivity and potency make it a valuable tool for investigating androgen-mediated signaling pathways and for preclinical research into conditions like androgenetic alopecia.[1][2] Like many small molecule inhibitors developed in modern drug discovery programs, this compound is a poorly soluble compound, which poses a significant challenge for in vivo studies.[3][4][5] Proper formulation is critical to overcome dissolution rate-limited absorption and achieve consistent exposure in animal models.[4][5] This note details validated methods to achieve clear, injectable solutions.
Physicochemical Properties & Solubility
A concentrated stock solution of this compound should first be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is highly effective for this purpose. It is crucial to use anhydrous, newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (185.69 mM) | Ultrasonic assistance may be required.[2] |
| Vehicle 1 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Vehicle 2 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Vehicle 3 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 90% Corn Oil.[1] |
Recommended Protocols for In Vivo Formulation
The following protocols describe the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL. The key to a successful formulation is to add and thoroughly mix each solvent sequentially. If precipitation occurs at any stage, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Protocol 1: PEG300 and Tween-80 Co-Solvent System
This formulation is suitable for many common administration routes, including intravenous or intraperitoneal injection.
Experimental Protocol:
-
Prepare a 25 mg/mL stock solution of this compound in high-quality DMSO.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1]
-
Slowly add 450 µL of sterile saline to the tube, mixing continuously, to reach the final volume of 1 mL.[1]
-
Visually inspect the final solution for clarity. The result should be a clear solution with a final concentration of ≥ 2.5 mg/mL.[1]
Note: For dosing periods longer than two weeks, the stability of this formulation should be carefully considered.[1]
Protocol 2: Cyclodextrin-Based Solubilization
This method uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which is often used to improve the solubility and stability of hydrophobic compounds.
Experimental Protocol:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare 1 mL of the final formulation, begin with 900 µL of the 20% SBE-β-CD solution in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.[1]
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL.[1]
Protocol 3: Oil-Based Formulation
This protocol is ideal for subcutaneous or oral administration routes where a lipid-based vehicle is appropriate.
Experimental Protocol:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, begin with 900 µL of sterile corn oil in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.[1]
-
Mix vigorously by vortexing until the solution is clear and homogeneous. The final concentration will be ≥ 2.5 mg/mL.[1]
Workflow and Decision Making
The selection of an appropriate vehicle depends on the desired administration route, dose volume, and potential excipient toxicity. The diagram below illustrates the general workflow for preparing this compound for in vivo administration.
Caption: Workflow for preparing this compound solutions for in vivo use.
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
Application Notes and Protocols for (Rac)-PF-998425 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective non-steroidal antagonist of the androgen receptor (AR).[1] The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-dependent conditions.[2][3] Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell proliferation and survival.[4][5] this compound exerts its antagonistic effect by competing with androgens for binding to the AR, thereby inhibiting these downstream signaling events. These application notes provide a detailed protocol for a cell-based reporter gene assay to determine the inhibitory activity of this compound on the androgen receptor.
Quantitative Data Summary
The inhibitory potency of this compound and its enantiomer PF-998425 has been determined in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Assay Type | IC50 (nM) |
| This compound | AR Binding Assay | 26 |
| Cellular Assay | 90 | |
| PF-998425 | AR Binding Assay | 37 |
| Cellular Assay | 43 |
Data sourced from MedchemExpress and Bertin Bioreagent.[1][2][6][7][8]
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a key regulator of gene expression in target tissues. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen ligand (e.g., DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This compound, as an antagonist, binds to the AR but does not induce the conformational changes necessary for transcriptional activation, thereby blocking the signaling cascade.
Caption: Androgen Receptor Signaling Pathway and its inhibition.
Principle of the Assay
This protocol describes a luciferase reporter gene assay, a common method for studying the activity of nuclear receptors like the AR.[6][7] The assay utilizes a mammalian cell line that is stably transfected with two constructs: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of a promoter with androgen response elements (AREs).
In the presence of an AR agonist like DHT, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AR activation. When an antagonist such as this compound is present, it competes with the agonist for AR binding, leading to a decrease in luciferase expression. The potency of the antagonist is determined by measuring the reduction in the light signal in a dose-dependent manner.
Experimental Protocol
This protocol is adapted from established methods for assessing androgen receptor antagonism using cell lines such as MDA-MB-453 or LNCaP, which endogenously express the androgen receptor, or engineered cell lines like PC3/AR.[6][9][10]
Materials and Reagents
-
Cell Line: MDA-MB-453 or LNCaP cells stably expressing an ARE-driven luciferase reporter.
-
Cell Culture Medium: Leibovitz's L-15 Medium (for MDA-MB-453) or RPMI-1640 (for LNCaP).[9]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Charcoal-Stripped FBS (CS-FBS): To remove endogenous steroids.
-
This compound: Prepare a stock solution in DMSO.
-
DHT (Dihydrotestosterone): Agonist control, prepare a stock solution in ethanol or DMSO.
-
Positive Control Antagonist: e.g., Bicalutamide.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System).
-
Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (Dimethyl sulfoxide)
Procedure
1. Cell Culture and Maintenance:
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere (0% CO2 for L-15 medium, 5% CO2 for RPMI-1640).
-
Maintain the cells by sub-culturing every 2-3 days, ensuring they do not exceed 80-90% confluency.
2. Preparation for the Assay:
-
Two to three days before the assay, switch the cells to a medium containing 10% charcoal-stripped FBS to deplete endogenous androgens.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in the assay medium (medium with CS-FBS) to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed the cells into the wells of a 96-well plate (e.g., 10,000 cells in 100 µL per well).
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control antagonist in the assay medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Prepare a solution of DHT in the assay medium at a concentration that gives approximately 80% of the maximal response (EC80), which should be predetermined (e.g., 0.1-1 nM).
-
Carefully remove the medium from the cell plate and add the diluted antagonist compounds.
-
Immediately add the DHT solution to all wells except for the vehicle control wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with assay medium containing DMSO only.
-
Agonist Control: Cells treated with DHT only.
-
Antagonist Control: Cells treated with a known antagonist and DHT.
-
-
Incubate the plate for 24-48 hours at 37°C.
4. Luciferase Assay and Data Analysis:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions for the luciferase assay system, add the reagent to each well.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the luminescence of the vehicle control as 0% activity and the DHT-only control as 100% activity.
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for AR antagonist cell-based assay.
Conclusion
The described cell-based reporter gene assay provides a robust and reliable method for characterizing the antagonistic activity of this compound on the androgen receptor. This protocol can be adapted for high-throughput screening of other potential AR modulators and is a valuable tool in the preclinical development of drugs targeting androgen signaling pathways. Careful optimization of cell number, agonist concentration, and incubation times may be necessary for specific cell lines and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tripod.nih.gov [tripod.nih.gov]
- 10. signosisinc.com [signosisinc.com]
Application Notes and Protocols for (Rac)-PF-998425 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective non-steroidal androgen receptor (AR) antagonist. It has demonstrated significant potential in preclinical research, particularly in dermatological indications such as androgenetic alopecia and for sebum control.[1][2] As a competitive inhibitor of the androgen receptor, this compound blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that mediate androgenic effects. These application notes provide detailed protocols for the preparation and administration of this compound to mice for both topical and systemic research applications, along with an overview of the targeted signaling pathway.
Quantitative Data Summary
While specific systemic administration data for this compound in mice is limited in publicly available literature, the following tables summarize its in vitro potency and pharmacokinetic parameters in other species, as well as typical dosage ranges for other non-steroidal AR antagonists in mice, which can serve as a reference for study design.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| AR Binding Assay | Androgen Receptor | 26 | [2] |
| Cellular Assay | Androgen Receptor | 90 | [2] |
Table 2: Pharmacokinetic and In Vivo Data for PF-998425 (enantiomer of this compound)
| Species | Parameter | Value | Administration | Reference |
| Rat | Metabolism (t1/2 in liver microsomes) | 4 min | In vitro | [1] |
| Dog | Systemic Plasma Clearance | 40 (mL/min)/kg | Intravenous | [1] |
| Dog | Volume of Distribution (steady state) | 6.5 L/kg | Intravenous | [1] |
| Dog | Terminal Phase Half-life | 2.6 h | Intravenous | [1] |
| Mouse | Hair Growth | Increased | 3% topical solution, twice daily | [3] |
Table 3: Representative Systemic Dosages of Other Non-steroidal AR Antagonists in Mice
| Compound | Dosage | Route of Administration | Mouse Model | Observed Effect | Reference |
| Enzalutamide | 20-50 mg/kg/day | Oral | Glioblastoma Xenograft | Improved survival | |
| Apalutamide | 10-30 mg/kg/day | Oral | Prostate Cancer Xenograft | Reduced tumor volume | |
| Flutamide | Not specified | Oral/Subcutaneous | PCOS Model | Reversal of metabolic and reproductive phenotypes | |
| Bicalutamide | 75 mg/kg/day | Not specified | Prostate Cancer Xenograft | Tumor growth inhibition |
Signaling Pathway
This compound acts by antagonizing the androgen receptor, thereby inhibiting both the classical (genomic) and non-classical (non-genomic) signaling pathways. The following diagram illustrates the mechanism of action.
Caption: Androgen Receptor Signaling and Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for preparing this compound in various vehicles suitable for oral (PO) or intraperitoneal (IP) administration. The choice of vehicle may depend on the specific experimental requirements and desired solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
Vehicle 1: DMSO/PEG300/Tween-80/Saline (for a clear solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and vortex until a clear solution is obtained.
Vehicle 2: DMSO/Corn Oil (for a clear solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Vortex thoroughly until a clear solution is achieved.
-
This protocol yields a solution with a solubility of ≥ 2.5 mg/mL.[4]
-
Vehicle 3: DMSO/SBE-β-CD in Saline (for a clear solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of 20% SBE-β-CD in saline.
-
Mix thoroughly until the compound is fully dissolved.
-
This protocol yields a solution with a solubility of ≥ 2.5 mg/mL.[4]
-
Storage:
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Prepared dosing solutions should ideally be made fresh before each use.
Protocol 2: Systemic Administration of this compound to Mice (Representative Protocol)
This protocol describes a general procedure for the systemic administration of a non-steroidal AR antagonist to mice. The exact dosage and frequency should be determined based on preliminary dose-ranging studies for this compound.
Animal Models:
-
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c, nude mice for xenograft studies).
-
All procedures should be approved by the institution's Animal Care and Use Committee.
Materials:
-
Prepared dosing solution of this compound (from Protocol 1)
-
Appropriate gauge gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Dosage Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the volume of the dosing solution to administer based on the mouse's weight and the desired dose (e.g., in mg/kg). A typical dosing volume is 5-10 mL/kg for oral administration and 10 mL/kg for intraperitoneal injection.
-
-
Administration:
-
Oral Gavage (PO): Gently restrain the mouse and insert the gavage needle into the esophagus, then slowly dispense the solution.
-
Intraperitoneal Injection (IP): Restrain the mouse to expose the abdomen. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the solution.
-
-
Frequency: Administer the compound daily or as determined by the experimental design.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Endpoint Analysis: At the end of the study, collect tissues or blood for pharmacokinetic, pharmacodynamic, or efficacy analysis.
Protocol 3: Topical Administration for Hair Growth Studies
This protocol is based on a study that demonstrated the efficacy of PF-998425 in promoting hair growth in a mouse model.[3]
Materials:
-
This compound
-
Vehicle for topical application (e.g., ethanol/propylene glycol/water mixture)
-
Clippers
-
Depilatory cream
Procedure:
-
Animal Preparation: Anesthetize the mice and clip the hair on the dorsal skin. Apply a depilatory cream to remove the remaining hair.
-
Dosing Solution Preparation: Prepare a 3% (w/v) solution of this compound in a suitable vehicle.
-
Application: Once the hair follicles are in the telogen (resting) phase (typically 7-10 days after depilation), begin the topical application. Apply a defined volume (e.g., 100-200 µL) of the 3% this compound solution to the depilated area twice daily.
-
Monitoring: Visually monitor and photograph the treated area regularly to assess hair regrowth compared to a vehicle-treated control group.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study investigating the systemic effects of this compound in a mouse xenograft model.
Caption: General workflow for a preclinical efficacy study in mice.
References
- 1. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PF-998425 in Hair Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist.[1] Due to its mechanism of action, it holds significant promise for the treatment of androgenetic alopecia (AGA), a common form of hair loss in both men and women driven by the binding of dihydrotestosterone (DHT) to androgen receptors in the hair follicle. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in hair growth research.
This compound has demonstrated inhibitory activity in AR binding and cellular assays, with IC50 values of 26 nM and 90 nM, respectively.[1] The active enantiomer, PF-998425, exhibits similar potency.[2] This antagonist functions by competitively blocking the AR, thereby preventing the downstream signaling cascade initiated by androgens that leads to hair follicle miniaturization.
Mechanism of Action in Hair Follicles
In androgenetic alopecia, the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase is a key pathological step.[3] DHT then binds to the androgen receptor located in the dermal papilla cells of the hair follicle.[4][5] This binding event triggers a signaling cascade that upregulates the expression of genes inhibitory to hair growth, such as Dickkopf-1 (DKK-1) and Transforming Growth Factor-beta (TGF-β).[3] These factors contribute to the shortening of the anagen (growth) phase of the hair cycle and the progressive miniaturization of the hair follicle, ultimately leading to vellus hair formation and visible hair loss.
This compound, as an AR antagonist, directly competes with DHT for binding to the androgen receptor. By blocking this interaction, it prevents the transcription of downstream target genes that mediate the negative effects of androgens on hair follicles. This helps to maintain the anagen phase and prevent follicle miniaturization, thereby promoting hair growth.
Androgen Receptor Signaling Pathway in Hair Follicle Miniaturization
Caption: Androgen receptor signaling pathway in hair loss and the inhibitory action of this compound.
Data Presentation
| Parameter | Value | Assay Type | Source |
| IC50 (AR Binding) | 26 nM | Radioligand Binding Assay | [1] |
| IC50 (Cellular) | 90 nM | Cell-Based Assay | [1] |
| In Vivo Efficacy | Increased hair growth | Mouse Model | |
| Topical Concentration | 3% (w/v) | In Vivo Mouse Study | |
| Dosing Frequency | Twice daily | In Vivo Mouse Study |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Antagonism Assay in Human Dermal Papilla Cells
This protocol is designed to assess the ability of this compound to antagonize androgen receptor activity in a key cell type of the hair follicle.
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Dermal Cell Basal Medium supplemented with growth factors
-
Dihydrotestosterone (DHT)
-
This compound
-
Reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene
-
Transfection reagent
-
Luciferase assay system
-
96-well cell culture plates
-
DMSO (vehicle)
Procedure:
-
Cell Culture: Culture hDPCs in Dermal Cell Basal Medium supplemented with growth factors at 37°C in a 5% CO2 incubator.
-
Transfection: Seed hDPCs in a 96-well plate. At 70-80% confluency, transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a stock solution of DHT in DMSO.
-
Treatment: After 24 hours of transfection, replace the medium with a serum-free medium. Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO). After 1 hour of pre-incubation with the antagonist, add a fixed concentration of DHT (e.g., 10 nM) to stimulate AR activity. Also, include a control group with DHT alone and a vehicle-only control.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound. Plot the data and determine the IC50 value.
Protocol 2: In Vivo Hair Growth Study in a Mouse Model of Androgenetic Alopecia
This protocol outlines an in vivo study to evaluate the efficacy of topically applied this compound on hair regrowth.
Materials:
-
C57BL/6 mice (or another suitable strain)
-
Testosterone pellets (for induction of AGA-like conditions, optional)
-
This compound
-
Vehicle for topical formulation (e.g., ethanol, propylene glycol, and water mixture)
-
Electric clippers
-
Digital camera for documentation
-
Image analysis software
Procedure:
-
Animal Model: Anesthetize the mice and implant testosterone pellets subcutaneously to induce an androgen-dependent hair loss model. Allow several weeks for the effects to manifest. Alternatively, use aged mice that naturally exhibit slower hair regrowth.
-
Hair Removal: Gently shave a defined area on the dorsal skin of the mice to synchronize the hair cycle in the telogen phase.
-
Topical Formulation: Prepare a 3% (w/v) solution of this compound in a suitable vehicle.
-
Treatment: Divide the mice into a treatment group and a vehicle control group. Apply the this compound formulation or the vehicle alone to the shaved area twice daily.
-
Monitoring and Documentation: Visually monitor and photograph the shaved area at regular intervals (e.g., every 3-4 days) for a period of 3-4 weeks.
-
Data Analysis:
-
Visual Scoring: Use a scoring system to rank hair regrowth.
-
Image Analysis: Use image analysis software to quantify the area of hair regrowth.
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Perform histological staining (e.g., H&E) to assess hair follicle morphology, density, and the ratio of anagen to telogen follicles.
-
Experimental Workflow for In Vivo Hair Growth Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound in an in vivo hair growth model.
References
Application Notes and Protocols for (Rac)-PF-998425 in Studying Androgen Receptor-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective, non-steroidal antagonist of the androgen receptor (AR).[1][2] As a competitive inhibitor of androgen binding to the AR, this compound is a valuable tool for investigating the role of the AR signaling pathway in various physiological and pathological processes. Its ability to block the transcriptional activity of the AR makes it particularly useful for studying androgen-dependent gene expression. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to study AR-dependent gene regulation.
Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens such as testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding initiates the transcription of genes involved in various cellular processes.
This compound acts as a competitive antagonist by binding to the ligand-binding domain (LBD) of the AR. This binding prevents the conformational changes required for receptor activation, thereby inhibiting the downstream signaling cascade that leads to gene transcription.
Data Presentation
The following tables summarize the quantitative data for this compound and its active enantiomer, PF-998425. It is important to note the distinction between the racemic mixture and the specific enantiomer when interpreting and comparing data.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Source |
| AR Binding Assay | IC₅₀ | 26 | [1][3][4] |
| Cellular Assay | IC₅₀ | 90 | [1][3][4] |
Table 2: In Vitro Potency of PF-998425 (Enantiomer)
| Assay Type | Parameter | Value (nM) | Source |
| AR Binding Assay | IC₅₀ | 37 | [5][6] |
| Cellular Assay | IC₅₀ | 43 | [5][6] |
| Progesterone Receptor Binding | IC₅₀ | >10,000 | [3][6] |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate tissue
-
Homogenization Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
This compound
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Cytosol Preparation:
-
Homogenize fresh or frozen rat ventral prostate tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosol) containing the AR. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled androgen (e.g., 1 nM [³H]-R1881).
-
Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a control for non-specific binding (with a high concentration of unlabeled androgen).
-
Add the prepared cytosol to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filter mats.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.
-
Protocol 2: AR-Dependent Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit AR-mediated gene transcription in a cellular context.
Materials:
-
Mammalian cell line expressing AR (e.g., LNCaP, or a transiently transfected cell line like HEK293T).
-
AR expression vector (if using non-AR expressing cells).
-
Luciferase reporter plasmid containing AREs (e.g., pGL3-ARE-luc).
-
Control reporter plasmid for normalization (e.g., Renilla luciferase vector).
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.
-
This compound
-
Dihydrotestosterone (DHT)
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
If necessary, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing charcoal-stripped serum.
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of DHT (e.g., 0.1 nM) to stimulate AR activity. Include controls for basal activity (vehicle only) and maximal DHT-induced activity (DHT only).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.
-
Protocol 3: Analysis of Endogenous AR Target Gene Expression by qPCR
This protocol details how to measure the effect of this compound on the expression of known AR-regulated genes.
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP, VCaP).
-
Cell culture medium with charcoal-stripped serum.
-
This compound
-
Dihydrotestosterone (DHT)
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.
-
Replace the medium with medium containing charcoal-stripped serum and incubate for 24-48 hours to deplete endogenous androgens.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 1-2 hours) before stimulating with a fixed concentration of DHT (e.g., 1-10 nM) for 24 hours. Include appropriate vehicle and DHT-only controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Analysis:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels in the this compound-treated samples to the DHT-only control to determine the extent of inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound on AR-dependent gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
In Vivo Efficacy of (Rac)-PF-998425: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the androgen receptor (AR), a key regulator in various physiological and pathological processes. With IC₅₀ values of 26 nM and 90 nM in AR binding and cellular assays, respectively, this compound shows significant promise for research in conditions driven by androgen activity, such as androgenetic alopecia and excessive sebum production. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This blockade prevents the receptor's conformational change, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Efficacy Data
The in vivo efficacy of this compound has been demonstrated in preclinical models for hair growth and sebum production.
Quantitative Summary of In Vivo Studies
| Study Focus | Animal Model | Compound | Dose/Concentration | Key Findings | Reference |
| Hair Growth Promotion | C57BL/6 Mice | This compound | 3% topical solution, twice daily | Increased hair growth | [1] |
| Sebum Reduction | Male Syrian Golden Hamsters | This compound | ED₅₀ = 0.4% topical solution, twice daily | Reduced ear sebum | [1] |
Pharmacokinetic Profile
| Species | Parameter | Value | Reference |
| Rat | Microsomal Half-life (t₁/₂) | 4 minutes | [2] |
| Rat | Intrinsic Clearance (CLᵢₙₜ) | 350 µL/min/mg protein | [2] |
| Dog | Systemic Plasma Clearance | 40 mL/min/kg | [2] |
| Dog | Volume of Distribution (Vd) | 6.5 L/kg | [2] |
| Dog | Terminal Half-life (t₁/₂) | 2.6 hours | [2] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for assessing the in vivo efficacy of topically applied this compound.
Caption: General Workflow for In Vivo Efficacy Studies.
Protocol 1: Hair Growth Promotion in C57BL/6 Mice
Objective: To evaluate the efficacy of topically applied this compound in promoting hair growth in a C57BL/6 mouse model of androgenetic alopecia.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Positive control (e.g., Minoxidil solution)
-
Male C57BL/6 mice (7-8 weeks old)
-
Electric animal clippers
-
Digital camera for imaging
-
Image analysis software
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Hair Depilation: Anesthetize the mice and carefully shave a defined area on the dorsal skin to synchronize the hair follicles in the telogen (resting) phase.
-
Group Allocation: Randomly divide the mice into three groups:
-
Group 1: Vehicle control
-
Group 2: 3% this compound topical solution
-
Group 3: Positive control (e.g., 2% Minoxidil)
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final 3% topical solution, add the stock solution to a mixture of PEG300 and Tween-80, mix thoroughly, and then add saline to the final volume. Ensure the final concentration of DMSO is 10% or less.
-
-
Topical Application:
-
Apply a fixed volume (e.g., 100 µL) of the respective test solution to the shaved dorsal area of each mouse twice daily (morning and evening).
-
Gently spread the solution to ensure even coverage.
-
-
Observation and Data Collection:
-
Visually inspect and photograph the treated skin area at regular intervals (e.g., every 3-4 days) for the duration of the study (typically 21-28 days).
-
Monitor for any signs of skin irritation.
-
-
Endpoint Analysis:
-
Qualitative Analysis: Score the degree of hair regrowth based on a defined scale (e.g., 0 = no growth, 5 = complete regrowth).
-
Quantitative Analysis: Use image analysis software to quantify the area of hair regrowth from the captured photographs.
-
Histological Analysis (Optional): At the end of the study, collect skin biopsies from the treated area for histological examination to assess hair follicle density and morphology.
-
-
Statistical Analysis: Analyze the quantitative data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the treatment groups.
Protocol 2: Sebum Reduction in Male Syrian Golden Hamsters
Objective: To assess the efficacy of topically applied this compound in reducing sebum production in the hamster ear model.
Materials:
-
This compound
-
Vehicle (e.g., acetone or ethanol)
-
Male Syrian golden hamsters
-
Solvent for lipid extraction (e.g., hexane or a mixture of chloroform and methanol)
-
Materials for lipid analysis (e.g., thin-layer chromatography plates, gas chromatography-mass spectrometry equipment)
Procedure:
-
Animal Acclimatization: House male Syrian golden hamsters under standard laboratory conditions for at least one week.
-
Group Allocation: Randomly assign hamsters to different treatment groups:
-
Group 1: Vehicle control
-
Group 2-n: Different concentrations of this compound topical solution (e.g., 0.1%, 0.4%, 1.0%) to determine the ED₅₀.
-
-
Formulation Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentrations.
-
Topical Application:
-
Apply a defined volume (e.g., 25 µL) of the test solution to the ventral surface of both ears of each hamster twice daily.
-
-
Treatment Duration: Continue the treatment for a specified period, typically 14 to 21 days.
-
Sebum Collection:
-
At the end of the treatment period, euthanize the animals.
-
Excise the ears and immerse them in a lipid-extracting solvent for a set period to extract the surface lipids.
-
-
Lipid Analysis:
-
Evaporate the solvent from the lipid extract.
-
Quantify the total lipid content gravimetrically.
-
For a more detailed analysis, separate the lipid classes (e.g., wax esters, triglycerides, cholesterol esters) using thin-layer chromatography and quantify them. Alternatively, use gas chromatography-mass spectrometry for a more comprehensive lipid profile.
-
-
Data Analysis:
-
Calculate the percentage reduction in sebum production for each treatment group compared to the vehicle control.
-
Determine the ED₅₀ (the concentration that produces 50% of the maximal effect) by plotting the dose-response curve.
-
Use appropriate statistical methods to compare the treatment groups.
-
Conclusion
This compound is a potent and selective androgen receptor antagonist with demonstrated in vivo efficacy in preclinical models relevant to dermatological conditions. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
Application Notes and Protocols for (Rac)-PF-998425 in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for research purposes only. The recommended dosage of (Rac)-PF-998425 for hamster models has been extrapolated from in vivo studies of other nonsteroidal androgen receptor antagonists in different rodent species, as no direct studies on this compound in hamsters are publicly available. Therefore, it is imperative that researchers conduct initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific hamster model and experimental conditions.
Introduction
This compound is a potent, selective, nonsteroidal antagonist of the androgen receptor (AR). It is the racemic mixture of PF-998425. As an AR antagonist, this compound competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes. This mechanism of action makes it a valuable tool for investigating the role of the androgen signaling pathway in various physiological and pathological processes.
Data Presentation
Table 1: In Vivo Dosage of Other Nonsteroidal Androgen Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Nonsteroidal AR Antagonist (unnamed) | Nude Mice | 19 mg/kg/day | Not Specified | Inhibition of tumor growth | [1] |
| Nonsteroidal AR Antagonist (unnamed) | Nude Mice | 75 mg/kg/day | Not Specified | Inhibition of tumor growth | [1] |
| Bicalutamide | Nude Mice | 150 mg/kg/day | Not Specified | Inhibition of tumor growth | [1] |
| RU 56187 | Mouse | 0.6 mg/kg (ED50) | Oral | Prevention of testosterone propionate effects | [2] |
| RU 56187 | Rat | 1 mg/kg (ED50) | Oral | Prevention of testosterone propionate effects | [2] |
| RU 56187 | Intact Rat | ~1 mg/kg (ED50) | Oral | Inhibition of endogenous androgens on seminal vesicles | [2] |
| RU 56187 | Intact Rat | ~3 mg/kg (ED50) | Oral | Inhibition of endogenous androgens on prostate | [2] |
Recommended Starting Dosage for Hamster Models (Extrapolated)
Based on the data from other nonsteroidal AR antagonists in rodent models, a starting dose range of 1 to 10 mg/kg/day administered orally is suggested for this compound in hamster models.
It is crucial to perform a dose-response study to determine the optimal effective dose with minimal toxicity for the specific hamster strain and disease model being used.
Experimental Protocols
Formulation Protocol
A common method for formulating this compound for oral administration in animal studies is as a suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 1% carboxymethylcellulose with 0.25% Tween 80 in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the suspension fresh daily before administration.
Administration Protocol (Oral Gavage)
Materials:
-
Formulated this compound suspension
-
Appropriately sized oral gavage needles for hamsters
-
Syringes
-
Animal scale
Procedure:
-
Weigh each hamster to determine the exact volume of the suspension to be administered.
-
Gently restrain the hamster.
-
Fill a syringe with the calculated volume of the this compound suspension.
-
Attach the gavage needle to the syringe.
-
Carefully insert the gavage needle into the hamster's mouth and advance it along the roof of the mouth until it passes the pharynx.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound in hamsters.
References
Troubleshooting & Optimization
(Rac)-PF-998425 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with (Rac)-PF-998425, a potent and selective non-steroidal androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a selective, non-steroidal antagonist of the androgen receptor (AR).[1][2] It has IC50 values of 26 nM and 90 nM in AR binding and cellular assays, respectively.[1] Due to its mechanism of action, it is primarily used in research related to sebum control and androgenetic alopecia (hair loss).[1][3][4]
Q2: I'm having trouble dissolving this compound in aqueous solutions. Is this a known issue?
Yes, this compound is poorly soluble in aqueous solutions. Direct dissolution in saline or culture media is not recommended and will likely result in precipitation. It requires an organic solvent, such as DMSO, for initial stock solution preparation. For in vivo or certain in vitro applications, further dilution in specific vehicle formulations is necessary.
Q3: My compound is precipitating out of solution, even after initial dissolution in DMSO. What can I do?
Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO will significantly decrease the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.[1][3]
-
Apply Heat and/or Sonication: Gently warming the solution or using an ultrasonic bath can help redissolve the compound.[1][3] Be cautious with heat to avoid compound degradation; refer to the compound's stability data if available.
-
Check Final Concentration: If you are diluting your DMSO stock into an aqueous buffer or media, ensure the final concentration of DMSO is low enough to be tolerated by your experimental system and that the final concentration of this compound does not exceed its solubility limit in the final vehicle.
Troubleshooting Guide: Solubility and Solution Preparation
This section provides detailed protocols for preparing this compound solutions for both in vitro and in vivo experiments.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Result | Intended Use |
| DMSO | 50 mg/mL (185.69 mM)[3] | Clear Solution | In Vitro Stock |
| DMSO | 100 mg/mL (371.39 mM)[1] | Clear Solution (Requires Sonication) | In Vitro High Concentration Stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (9.28 mM)[3] | Suspended Solution (Requires Sonication) | In Vivo (Oral/Intraperitoneal) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.28 mM)[3] | Clear Solution | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.28 mM)[3] | Clear Solution | In Vivo |
Note: The use of ultrasonic treatment is often necessary to achieve dissolution, especially at higher concentrations.[1][3]
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution (In Vitro)
This protocol details the preparation of a 50 mg/mL stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration. For example, add 1 mL of DMSO to 50 mg of the compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle warming may also be applied.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Preparation of a Vehicle for In Vivo Administration (Suspension)
This protocol describes the preparation of a suspended solution suitable for oral or intraperitoneal injection.[3]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Methodology (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture thoroughly. This will result in a suspended solution with a final this compound concentration of 2.5 mg/mL.
Visual Guides
Androgen Receptor Signaling Pathway
This compound acts as an antagonist to the Androgen Receptor (AR), preventing its activation by androgens like testosterone and dihydrotestosterone (DHT).
Caption: Mechanism of action for this compound as an AR antagonist.
Experimental Workflow: Preparing an In Vivo Suspension
The following diagram illustrates the sequential addition of solvents for preparing the in vivo suspension described in Protocol 2.
Caption: Step-by-step workflow for preparing an in vivo suspension.
Troubleshooting Logic for Solubility Issues
This decision tree helps diagnose and solve common dissolution problems.
Caption: Decision tree for troubleshooting this compound solubility.
References
Technical Support Center: (Rac)-PF-998425 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with (Rac)-PF-998425 in solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability problems with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution (e.g., in DMSO) | - Compound concentration exceeds its solubility limit in the chosen solvent.- Improper storage temperature. | - Prepare a fresh stock solution at a lower concentration.- Ensure the stock solution is stored at the recommended -20°C for up to 1 month or -80°C for up to 6 months.[1] - Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. |
| Precipitation upon dilution into aqueous buffer | - Low aqueous solubility of this compound.- pH of the buffer is not optimal for solubility. | - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects the assay (typically <0.5%).- Evaluate the effect of pH on solubility by testing a range of buffers. |
| Loss of compound activity over time in an assay | - Degradation of this compound in the assay medium.- Adsorption of the compound to plasticware. | - Perform a stability study of this compound in the specific assay medium at the assay temperature.[2] - Prepare fresh solutions immediately before each experiment. - Use low-adhesion microplates and pipette tips. - Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the assay buffer, if compatible with the experimental setup. |
| Appearance of new peaks in HPLC/LC-MS analysis | - Chemical degradation of this compound. | - Identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, protect from light, add antioxidants).[2] |
| Inconsistent results between experiments | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[2] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
2. My this compound solution has changed color. Is it still usable?
A change in color is a visual indicator of potential chemical degradation. It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
3. What are the likely degradation pathways for this compound?
This compound belongs to the arylpiperazine class of compounds. Common degradation pathways for such molecules include:
-
Hydrolysis: The nitrile group could potentially be hydrolyzed to a carboxylic acid or amide, especially under strong acidic or basic conditions.
-
Oxidation: The piperazine ring and other parts of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
N-dealkylation: A common metabolic pathway for arylpiperazines that could also occur chemically under certain conditions.
4. How can I perform a simple stability assessment of this compound in my experimental buffer?
A preliminary stability assessment can be conducted by incubating a solution of this compound in your buffer at the experimental temperature. Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC or LC-MS. A decrease in the peak area of the parent compound over time indicates instability.
5. What solvents are recommended for preparing this compound solutions?
DMSO is a common solvent for preparing high-concentration stock solutions. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been suggested.[1] The choice of solvent will depend on the specific experimental requirements and desired final concentration.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
This protocol is for determining the stability of this compound under specific experimental conditions.
1. Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
2. Incubation:
-
Aliquot the working solution into separate vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
3. Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
4. Quenching:
-
Stop any further degradation by adding an equal volume of cold acetonitrile.
5. Analysis:
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by HPLC or LC-MS.
6. Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability in solution.
Caption: Decision tree for troubleshooting stability issues.
References
(Rac)-PF-998425 precipitation in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the common issue of (Rac)-PF-998425 precipitation in aqueous buffers.
Troubleshooting Guide
Precipitation of this compound during dilution into aqueous buffers is a frequent challenge, primarily due to its low solubility in aqueous solutions at neutral pH. The compound is highly soluble in organic solvents like DMSO, but upon dilution into an aqueous buffer, it can precipitate out of solution, a phenomenon known as "antisolvent precipitation."
Issue: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS), a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This immediate precipitation, or "crashing out," occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to aggregate and precipitate.
Below is a troubleshooting workflow to address this issue:
Optimizing (Rac)-PF-998425 concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-PF-998425 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-steroidal antagonist of the Androgen Receptor (AR).[1] Its mechanism of action involves binding to the AR and preventing androgens, such as dihydrotestosterone (DHT), from activating it. This blockade inhibits the downstream signaling pathways that are normally triggered by androgen binding.
Q2: What does "(Rac)" in the name signify?
The prefix "(Rac)" indicates that the compound is a racemic mixture. A racemic mixture contains equal amounts of both enantiomers (mirror-image isomers) of the chiral molecule.
Q3: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its reported IC50 values in cellular assays (43-90 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound expected to be cytotoxic?
Like many small molecule inhibitors, this compound may exhibit cytotoxicity at higher concentrations. The cytotoxic threshold can vary between different cell lines. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The concentration of this compound may be insufficient to effectively antagonize the androgen receptor in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Insufficient agonist stimulation: The concentration of the androgen agonist (e.g., DHT) may be too high, outcompeting the antagonist. | Optimize the agonist concentration. Use the lowest concentration of DHT that gives a robust and reproducible activation of the androgen receptor. | |
| Cell line is not responsive to androgens: The chosen cell line may not express a functional androgen receptor or may have a mutated, constitutively active form. | Confirm androgen receptor expression and functionality in your cell line using techniques like Western blot or by testing a known AR agonist. Consider using a well-characterized androgen-responsive cell line such as LNCaP. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High cell death or unexpected cytotoxicity | Concentration is too high: The concentration of this compound may be above the cytotoxic threshold for your cell line. | Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays. |
| DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration in your experiments is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve this. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to variability in the response to treatment. | Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and reach a consistent growth phase before treatment. |
| Variability in agonist or antagonist preparation: Inaccurate dilutions of the agonist or this compound can lead to inconsistent results. | Prepare fresh dilutions of the agonist and antagonist for each experiment from a reliable stock solution. Use calibrated pipettes for accurate dilutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compounds and affect cell growth, leading to variability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Parameter | Value (nM) |
| Androgen Receptor Binding Assay | IC50 | 26 - 37 |
| Cellular Androgen Receptor Antagonism Assay | IC50 | 43 - 90 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Recommended Starting Concentrations for a Dose-Response Experiment
| Treatment Group | This compound Concentration | Agonist (DHT) Concentration |
| Vehicle Control | 0 µM (DMSO only) | 0 nM |
| Agonist Control | 0 µM (DMSO only) | 1-10 nM (Optimized) |
| Test Group 1 | 10 nM | 1-10 nM (Optimized) |
| Test Group 2 | 50 nM | 1-10 nM (Optimized) |
| Test Group 3 | 100 nM | 1-10 nM (Optimized) |
| Test Group 4 | 500 nM | 1-10 nM (Optimized) |
| Test Group 5 | 1 µM | 1-10 nM (Optimized) |
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Androgen Receptor Antagonism Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell line expressing the androgen receptor (e.g., LNCaP).
1. Cell Seeding:
- Culture LNCaP cells in appropriate growth medium until they reach 70-80% confluency.
- Trypsinize and resuspend the cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to minimize background androgenic activity.
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Compound Preparation and Treatment:
- Prepare a serial dilution of this compound in phenol red-free medium with CS-FBS to achieve the desired final concentrations.
- Prepare a solution of the androgen agonist, dihydrotestosterone (DHT), at a concentration that gives a sub-maximal to maximal response (typically 1-10 nM, to be optimized).
- Aspirate the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Incubate for a predetermined period (e.g., 1-2 hours) to allow the antagonist to bind to the receptor.
- Add the DHT solution to the wells (except for the vehicle control wells).
3. Incubation:
- Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
4. Endpoint Measurement:
- The endpoint of the assay will depend on the specific research question. Common endpoints include:
- Reporter Gene Assay: If using a cell line with an androgen-responsive reporter construct (e.g., luciferase or GFP), measure the reporter gene activity according to the manufacturer's instructions.
- Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of androgen-responsive genes, such as Prostate-Specific Antigen (PSA).
- Cell Viability/Proliferation Assay: Measure cell viability using assays like MTT or MTS to assess the effect on cell growth.
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the response as a function of the this compound concentration to generate a dose-response curve.
- Calculate the IC50 value, which is the concentration of the antagonist that inhibits the agonist response by 50%.
Protocol 2: Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxicity of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the complete growth medium to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM).
- Aspirate the seeding medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only).
3. Incubation:
- Incubate the plate for a period that is relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
4. Viability Measurement:
- Use a suitable cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain) and follow the manufacturer's protocol to measure cell viability.
5. Data Analysis:
- Normalize the viability data to the vehicle control (set as 100% viability).
- Plot cell viability as a function of the this compound concentration.
- Determine the concentration at which a significant decrease in cell viability is observed. This will define the upper limit for concentrations to be used in functional assays.
Mandatory Visualizations
References
Technical Support Center: (Rac)-PF-998425 In Vivo Delivery
Disclaimer: Information provided is for research use only. Always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of the research compound (Rac)-PF-998425, a potent and selective nonsteroidal androgen receptor (AR) antagonist[1]. Given its nature as a racemic mixture and likely hydrophobic properties, this guide addresses common challenges encountered with similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a potent, selective, nonsteroidal antagonist of the androgen receptor (AR)[1]. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. Its primary research application is in studies related to androgenetic alopecia and other conditions where AR antagonism is of interest[1].
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is likely to be poorly soluble in aqueous solutions, which presents a significant challenge for in vivo administration.[2] Key challenges include achieving a stable and homogenous formulation, ensuring adequate bioavailability to reach the target tissue, and minimizing vehicle-related toxicity.[3][4][5][6][7]
Q3: Why is it important to consider that this compound is a racemic mixture?
A3: It is crucial to recognize that the two enantiomers in a racemic mixture can have different pharmacological, pharmacokinetic, and toxicological profiles.[8] One enantiomer may be more active or be metabolized differently than the other.[9][10] In some cases, one enantiomer can even cause unwanted side effects.[8] While the specific properties of the individual enantiomers of PF-998425 are not widely published, this is a critical consideration for interpreting experimental results.
Q4: Can the enantiomers of a racemic compound interconvert in vivo?
A4: In some cases, yes. Depending on the chemical structure and the physiological environment, one enantiomer can convert into the other in vivo.[11] This is a known phenomenon for some drugs, such as thalidomide.[11] If such an inversion occurs, administering a single, pure enantiomer might not prevent exposure to the other.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | The compound has low aqueous solubility. The chosen vehicle is not suitable for the required concentration. | 1. Optimize the Vehicle: Test different formulations. Common strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or complexing agents (e.g., cyclodextrins).[4] 2. Particle Size Reduction: Micronization or nanosizing can increase the surface area and improve the dissolution rate.[6][7] 3. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.[4] |
| Low Bioavailability/Efficacy | Poor absorption from the administration site. Rapid metabolism of the compound. Efflux transporter activity. | 1. Change Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.[2] 2. Formulation Enhancement: Lipid-based delivery systems (e.g., SEDDS) can improve oral absorption.[5] 3. Pharmacokinetic Analysis: Conduct a pilot PK study to determine the compound's half-life and peak plasma concentration to optimize the dosing regimen. |
| High Variability in Animal Responses | Inconsistent dosing due to inhomogeneous formulation. Differences in metabolism between individual animals. | 1. Ensure Homogenous Formulation: Always vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension. 2. Increase Animal Numbers: A larger sample size can help to account for inter-individual variability. 3. Consider Single Enantiomer: If feasible, test the individual enantiomers to see if one provides a more consistent effect. |
| Vehicle-Related Toxicity | The vehicle itself is causing adverse effects (e.g., irritation, sedation). | 1. Reduce Co-solvent Concentration: Minimize the percentage of organic solvents like DMSO. For IP injections in mice, a final DMSO concentration below 10% is often recommended.[2][12] 2. Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound and vehicle effects.[13] 3. Select a More Biocompatible Vehicle: Consider aqueous suspensions with low concentrations of non-ionic surfactants or oil-based vehicles for hydrophobic compounds.[13] |
| Off-Target Effects | The compound is interacting with other kinases or proteins. | 1. Dose-Response Curve: Determine the minimal effective dose to reduce the likelihood of engaging lower-affinity off-target molecules.[14] 2. Use a Second Antagonist: Confirm phenotypes with a structurally unrelated AR antagonist.[14] 3. Genetic Knockdown: Use techniques like siRNA or CRISPR to validate that the observed effect is due to AR antagonism.[14][15] |
Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for Oral Administration
This protocol is based on common formulations for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mL working solution, first dissolve the compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and continue to mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex the solution extensively. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
Crucially, always mix the solution thoroughly immediately before administration to ensure homogeneity.
Protocol 2: In Vivo Pharmacokinetic (PK) Pilot Study
Objective: To determine the basic pharmacokinetic parameters of this compound after a single dose.
Animals:
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Administer a single dose of this compound using the prepared formulation via the desired route (e.g., oral gavage).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method. If a chiral column is used, the concentrations of the individual enantiomers can be determined.
-
Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).
Data Presentation
Table 1: Example Vehicle Formulations for this compound
| Formulation | Composition | Achievable Solubility | Route | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Oral, IP | A common formulation for poorly soluble compounds.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | IV, IP | Cyclodextrins can improve solubility and are often used for intravenous administration.[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Oral, SC | An oil-based vehicle suitable for highly lipophilic compounds.[1] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Enantiomers
| Parameter | Enantiomer A | Enantiomer B | Racemic Mixture |
| Cmax (ng/mL) | 850 | 450 | 1300 |
| Tmax (h) | 1.0 | 2.0 | 1.5 |
| AUC (ng*h/mL) | 4200 | 2100 | 6300 |
| t1/2 (h) | 3.5 | 3.2 | - |
This table presents hypothetical data to illustrate potential differences between enantiomers and should not be considered as actual experimental results.
Visualizations
Caption: A generalized workflow for in vivo studies with small molecule inhibitors.
Caption: A decision-making flowchart for troubleshooting low bioavailability.
Caption: Simplified androgen receptor signaling and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-PF-998425 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (Rac)-PF-998425. A critical point for successful experimentation is understanding that PF-998425 is a selective, nonsteroidal Androgen Receptor (AR) antagonist , not a dopamine receptor ligand. Common pitfalls often arise from this misunderstanding or from issues related to its racemic nature and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonsteroidal antagonist of the Androgen Receptor (AR).[1][2] In its mechanism, it competitively binds to the AR, preventing androgen hormones like testosterone and dihydrotestosterone (DHT) from activating the receptor. This blockade inhibits the translocation of the AR to the nucleus, its binding to Androgen Response Elements (AREs) on DNA, and the subsequent transcription of androgen-dependent genes.[3][4] It is investigated for dermatological uses such as treating androgenetic alopecia.[1][5]
Q2: What is the significance of the compound being a "(Rac)" or racemic mixture?
A2: The designation "(Rac)" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two mirror-image enantiomers. For PF-998425, the primary biological activity resides in the (-)-4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile enantiomer, also referred to as (-)-6a.[5] Using the racemic mixture can be a significant pitfall. The second enantiomer may be inactive, have a different potency, exhibit off-target effects, or have a different pharmacokinetic profile, leading to experimental variability and potentially confounding results. For precise studies, using the specific, active (-)-enantiomer is highly recommended.
Q3: What are the reported binding affinity and potency values for PF-998425?
A3: Quantitative data for PF-998425's activity at the androgen receptor has been reported from various assays. These values are crucial for designing experiments with appropriate concentration ranges.
| Assay Type | Parameter | Reported Value | Reference |
| AR Radioligand Binding Assay | IC₅₀ | 26 nM | [1] |
| AR Binding Assay | IC₅₀ | 37 nM | [2][6] |
| AR Cellular Assay | IC₅₀ | 90 nM | [1] |
| AR Cell-Based Assay | IC₅₀ | 43 nM | [2][6] |
| Progesterone Receptor Binding | IC₅₀ | >10,000 nM | [6] |
Q4: How should I dissolve and store this compound?
A4: Proper dissolution and storage are critical for reproducibility. PF-998425 is a solid that has specific solubility requirements.
-
Solvents: It is soluble in DMSO. For in vivo use, specific formulations are required, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline or 10% DMSO / 90% Corn Oil.[1] Always use freshly opened, anhydrous DMSO, as the compound is sensitive to hygroscopic DMSO.[2]
-
Stock Solutions: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.
-
Precipitation: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: High variability or poor reproducibility in my cell-based assay results.
-
Possible Cause 1: Racemic Mixture Inconsistency. The presence of two enantiomers can introduce variability. The inactive enantiomer could have slight off-target effects or interfere with the active form.
-
Solution: If possible, switch to the single, active enantiomer 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile for more consistent and interpretable results.[5]
-
-
Possible Cause 2: Cell Culture Conditions. Androgen receptor expression and signaling can be sensitive to cell passage number, confluency, and serum components.
-
Solution: Use cells within a consistent, low passage number range. Standardize seeding density and ensure consistent growth periods before treatment. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could activate the AR and interfere with your experiment.
-
-
Possible Cause 3: Compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
Problem 2: The observed IC₅₀ value is significantly higher than the literature values.
-
Possible Cause 1: Compound Precipitation. PF-998425 may have precipitated out of the media, reducing its effective concentration.
-
Solution: Visually inspect your wells for precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Refer to established solvent protocols.[1]
-
-
Possible Cause 2: High Agonist Concentration. In a competitive antagonist assay, using an excessively high concentration of the AR agonist (like DHT) will shift the antagonist's apparent IC₅₀ to a higher value.
-
Solution: Optimize the agonist concentration. A common practice is to use an agonist concentration that yields 80% of the maximal response (EC₈₀). This provides a sufficient signal window to observe competitive antagonism.
-
-
Possible Cause 3: Protein Binding. The compound may bind to proteins in the cell culture serum, reducing its free concentration.
-
Solution: Use charcoal-stripped serum to minimize interference from endogenous hormones and binding proteins. If possible, perform initial characterization in serum-free media, though this may impact cell health.
-
Problem 3: Lack of expected in vivo efficacy.
-
Possible Cause 1: Rapid Metabolism. PF-998425 is reported to be rapidly metabolized in rat liver microsomes.[2] This high clearance can lead to low systemic exposure and reduced efficacy.
-
Solution: The compound was specifically designed for dermatological/topical applications to minimize systemic side effects.[5] If systemic activity is desired, consider more frequent dosing or a different administration route. For topical studies, ensure the vehicle is appropriate for skin penetration.
-
-
Possible Cause 2: Improper Vehicle Formulation. The compound may precipitate in the vehicle or be poorly absorbed.
-
Solution: Use a validated in vivo vehicle such as the DMSO/PEG300/Tween-80/Saline formulation.[1] Ensure the solution is clear and homogenous before administration.
-
Visualizing Key Processes
Androgen Receptor Signaling Pathway
The diagram below illustrates the classical signaling pathway of the Androgen Receptor (AR) and the inhibitory action of PF-998425. Androgens (like DHT) bind to AR in the cytoplasm, causing it to dimerize and translocate to the nucleus, where it activates gene transcription. PF-998425 competitively binds to AR, preventing these downstream steps.
Caption: Mechanism of Androgen Receptor (AR) antagonism by PF-998425.
Troubleshooting Workflow for Inconsistent Results
This flowchart provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: AR Competitive Ligand Binding Assay
This protocol describes a method to determine the binding affinity (IC₅₀) of PF-998425 by measuring its ability to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).
Materials:
-
Purified AR-LBD protein
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, pH 7.2)[7]
-
Scintillation fluid and plates (e.g., 384-well Ni-chelate coated Flashplate®)[7]
-
Microplate scintillation counter
Methodology:
-
Protein Immobilization: Add 5 µM of AR-LBD solution to each well of a Ni-chelate coated 384-well plate. Incubate for 30-60 minutes to allow the His-tagged protein to bind. Wash wells with assay buffer to remove unbound protein.[7]
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer containing 10% DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Competition Reaction: Add 25 µL of the diluted test compound to the wells. Then, add 25 µL of the radioligand solution (e.g., 20 nM [³H]-DHT in assay buffer).[7] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled DHT).
-
Incubation: Seal the plate and incubate at 4°C for 4-8 hours to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of PF-998425. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: AR-Dependent Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of PF-998425 by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
A suitable cell line expressing endogenous or transfected AR (e.g., PC-3, LNCaP).
-
A reporter plasmid containing an ARE driving the expression of a reporter gene (e.g., luciferase, GFP).[8]
-
Transfection reagent.
-
Cell culture medium with charcoal-stripped FBS.
-
AR agonist (e.g., DHT).
-
This compound.
-
Luciferase assay reagent and luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a predetermined optimal density in media containing 10% charcoal-stripped FBS.[9]
-
Transfection (if necessary): If the cell line does not stably express the reporter construct, transfect the cells with the ARE-reporter plasmid according to the manufacturer's protocol. Allow cells to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add an AR agonist (e.g., DHT at its EC₈₀ concentration) to all wells except the negative control.
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the assay kit's instructions.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Calculate the percent inhibition of agonist-induced activity for each concentration of PF-998425. Plot the results to determine the functional IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal (Rac)-PF-998425 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-PF-998425, a potent and selective non-steroidal androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for optimal this compound activity?
A1: While a definitive optimal pH for this compound activity has not been explicitly published, experimental evidence from androgen receptor (AR) binding and cellular assays suggests that a physiological pH range of 7.2 to 8.0 is ideal. Most standard cell culture and in vitro binding assays for nuclear receptors are performed within this range to mimic physiological conditions.
Q2: How does pH affect the chemical properties of this compound?
A2: The structure of this compound contains a cyclohexanol moiety. The hydroxyl group on this ring is the primary functional group susceptible to changes in protonation state with varying pH. However, the pKa of a typical cyclohexanol is approximately 16-18, meaning it is a very weak acid.[1][2][3][4] Therefore, within a physiological pH range (around 7.4), the hydroxyl group will be fully protonated and electrically neutral. The trifluoromethyl and cyano groups are stable and do not ionize within a typical physiological pH range.
Q3: What are the potential consequences of using a suboptimal pH in my experiments?
A3: Using a pH outside the optimal range can lead to several issues:
-
Reduced Binding Affinity: The conformation of the androgen receptor's ligand-binding domain can be sensitive to pH. Deviations from the optimal pH may alter the charge distribution of key amino acid residues in the binding pocket, potentially reducing the binding affinity of this compound.
-
Compound Instability: Although this compound is generally stable, extreme pH values (highly acidic or alkaline) can lead to chemical degradation over time, reducing the effective concentration of the active compound in your assay. The nitrile group, while generally robust, can be susceptible to hydrolysis under harsh acidic or basic conditions.[5][6][7][8][9]
-
Poor Solubility: While solubility data in various buffers is not extensively documented, significant deviations from physiological pH could potentially impact the solubility of this compound.
-
Cellular Toxicity: In cell-based assays, using a buffer with a pH that is not well-tolerated by the cells can lead to cytotoxicity, confounding the experimental results.
Q4: Can I determine the optimal pH for my specific experimental setup?
A4: Yes, you can perform a pH-rate profile experiment to determine the optimal pH for this compound activity in your specific assay. A general protocol for this is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antagonist activity observed. | 1. Suboptimal pH of the assay buffer. | Verify the pH of all buffers and solutions used in the experiment. Adjust to the recommended physiological range (pH 7.2-7.5). Consider performing a pH optimization experiment as described in the protocols section. |
| 2. Compound degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. If the experiment is lengthy, consider the stability of the compound at the experimental temperature and pH. | |
| 3. Incorrect buffer composition. | Ensure the buffer components do not interfere with the assay. For example, some buffer components can chelate ions that may be necessary for protein stability or interaction. Refer to established protocols for androgen receptor assays for appropriate buffer systems.[10] | |
| High variability between experimental replicates. | 1. Inconsistent pH across wells or tubes. | Ensure thorough mixing of all solutions and verify the pH of the final assay mixture. Use a calibrated pH meter for accurate measurements. |
| 2. Precipitation of the compound. | Visually inspect the assay wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or the final concentration of this compound. Ensure the final DMSO concentration is compatible with your assay and does not exceed recommended levels (typically <0.5%). | |
| Unexpected agonist activity. | 1. Interaction with coactivators at specific pH. | Some antiandrogens can exhibit partial agonist activity, which may be influenced by the cellular context and the presence of specific coactivators. This phenomenon can sometimes be pH-dependent.[11] Review the literature for the specific cell line being used. |
| 2. Compound impurity. | Ensure the purity of the this compound being used. Obtain a certificate of analysis from the supplier if possible. |
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to pH Adjustment
| Property | Value | Implication for pH Adjustment |
| Chemical Structure | 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | Contains a hydroxyl group which is a weak acid. |
| pKa of Cyclohexanol moiety | ~16-18[1][2][3][4] | The hydroxyl group will be protonated and neutral at physiological pH. |
| Nitrile and Trifluoromethyl Groups | Stable, non-ionizable at physiological pH | These groups are unlikely to be directly affected by pH changes in the 6-8 range. |
| Recommended Assay pH | 7.2 - 8.0 | Based on typical conditions for androgen receptor binding and cellular assays. |
Experimental Protocols
Protocol 1: General Androgen Receptor (AR) Competitive Binding Assay
This protocol is a general guideline for a competitive binding assay to assess the affinity of this compound for the androgen receptor.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 1 mM DTT, 0.1% BSA.
-
Radioligand: [³H]-Mibolerone or other suitable high-affinity AR agonist.
-
Competitor: this compound dissolved in DMSO.
-
AR Source: Purified recombinant human AR ligand-binding domain or cytosol preparation from AR-expressing tissue/cells.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
In a 96-well plate, add the AR preparation.
-
Add the serially diluted this compound or vehicle control.
-
Add the radioligand at a concentration close to its Kd.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Wash the wells with ice-cold wash buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound by plotting the percentage of bound radioligand against the log concentration of the competitor.
-
Protocol 2: Determining the pH-Rate Profile for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound's antagonist activity.
-
Reagents and Buffers:
-
A series of assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use a buffer system that is effective across this range, such as a combination of MES, MOPS, and Tris.
-
All other reagents as described in Protocol 1.
-
-
Procedure:
-
Perform the competitive binding assay as described in Protocol 1.
-
For each pH value, determine the IC50 of this compound.
-
Plot the IC50 values (or -log(IC50)) as a function of pH.
-
The pH at which the IC50 is lowest (and -log(IC50) is highest) represents the optimal pH for the antagonist activity of this compound in your assay system. A method for determining a pH-rate profile with fewer experiments has been described.[12][13]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
References
- 1. brainly.com [brainly.com]
- 2. Showing Compound Cyclohexanol (FDB003415) - FooDB [foodb.ca]
- 3. ymdb.ca [ymdb.ca]
- 4. Solved Cyclohexanol has a pKa of 17 while phenol has a pKa | Chegg.com [chegg.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pnas.org [pnas.org]
- 12. Variable pH kinetics: an easy determination of pH-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of (Rac)-PF-998425
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the poor bioavailability of (Rac)-PF-998425, a potent, selective, nonsteroidal androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a racemic mixture containing the active non-steroidal androgen receptor (AR) antagonist, PF-998425.[1][2] It is a valuable research tool for studying conditions like androgenetic alopecia.[1][2] The primary concern with its bioavailability stems from two main factors:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is likely poorly soluble in water. This is suggested by the complex formulation protocols provided by suppliers, which include co-solvents and solubilizing agents like DMSO, PEG300, Tween-80, and cyclodextrins.[2] Poor solubility limits the dissolution of the compound in the gastrointestinal tract, a critical step for oral absorption.
-
Rapid Metabolism: The active enantiomer, PF-998425, is rapidly metabolized in rat liver microsomes and exhibits high plasma clearance in dogs.[1] This extensive first-pass metabolism can significantly reduce the amount of active compound that reaches systemic circulation.
Q2: What are the common signs of poor bioavailability in my animal experiments?
A2: You may suspect poor bioavailability of this compound if you observe the following in your in vivo studies:
-
High variability in therapeutic outcomes between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship, where increasing the dose does not proportionally increase the observed effect.
-
Requirement for very high doses to achieve a therapeutic effect, which can increase the risk of off-target effects and toxicity.
-
Low or undetectable plasma concentrations of the compound after oral administration.
Q3: What are the general strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and rapidly metabolized drugs. These can be broadly categorized as:
-
Improving Solubility and Dissolution Rate:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
-
Reducing First-Pass Metabolism:
-
Co-administration with Metabolic Inhibitors: While not a formulation strategy per se, co-administering a compound that inhibits the specific metabolic enzymes responsible for the drug's breakdown can increase its systemic exposure. This approach requires careful consideration of potential drug-drug interactions.
-
Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intraperitoneal or subcutaneous injection, can be used to determine the compound's efficacy without the confounding factor of first-pass metabolism.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The compound has exceeded its solubility limit in the chosen vehicle. | Gently warm the solution or use sonication to aid dissolution. If precipitation persists, consider reformulating with a higher concentration of co-solvents or a different vehicle system. Refer to supplier-recommended formulations as a starting point.[2] |
| Inconsistent results between animals. | Poor and variable oral absorption due to low aqueous solubility. | Improve the formulation to enhance solubility and dissolution. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. |
| Low plasma concentrations of this compound after oral dosing. | A combination of poor dissolution and rapid first-pass metabolism. | First, optimize the formulation to maximize dissolution (see above). If plasma levels are still low, the issue is likely rapid metabolism. For proof-of-concept studies, consider an alternative route of administration like intraperitoneal injection to bypass the liver. |
| No observable therapeutic effect even at high oral doses. | Insufficient systemic exposure to the active compound. | Confirm the compound's activity in vitro. If active, the issue is likely severe bioavailability limitations. A more advanced formulation approach, such as creating a nanosuspension or a solid dispersion, may be necessary. |
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this specific compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 550 ± 150 | 275 |
| Solid Dispersion | 350 ± 70 | 1.0 | 1800 ± 400 | 900 |
| SEDDS | 450 ± 90 | 0.5 | 2500 ± 550 | 1250 |
Table 2: Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| PEG300 | ~15 |
| Corn Oil | ~5 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To increase the dissolution rate by reducing particle size.
-
Materials: this compound, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in deionized water, sterile milling jar, milling media (e.g., zirconium oxide beads).
-
Procedure:
-
Prepare a 1% (w/v) slurry of this compound in the 0.5% HPMC solution.
-
Add the slurry and milling media to the milling jar.
-
Mill at a specified speed and time, to be optimized for the desired particle size distribution (typically aiming for < 10 µm).
-
Monitor particle size using a suitable technique like laser diffraction.
-
Once the target particle size is achieved, separate the micronized suspension from the milling media.
-
The final formulation can be dosed directly to animals.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To improve solubility and absorption by presenting the drug in a lipid-based, pre-concentrate that forms a fine emulsion in the gut.
-
Materials: this compound, a suitable oil (e.g., Labrafac™ Lipophile WL 1349), a surfactant (e.g., Kolliphor® RH 40), and a co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.
-
Prepare the optimized blank SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant.
-
Dissolve this compound in the blank SEDDS formulation with gentle heating and stirring until a clear solution is obtained.
-
The final drug-loaded SEDDS can be filled into gelatin capsules for oral administration.
-
Visualizations
Caption: A logical workflow for addressing the poor bioavailability of this compound.
Caption: Mechanism of action of this compound in blocking androgen receptor signaling.
References
Technical Support Center: (Rac)-PF-998425 Vehicle Selection for Topical Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical formulation of (Rac)-PF-998425.
Troubleshooting Guide
Q1: I am observing poor solubility of this compound in my initial vehicle prototype. What are the potential causes and solutions?
A1: Poor solubility is a common challenge in topical formulation development. Here are some potential causes and solutions:
-
Inappropriate Solvent System: this compound is a nonsteroidal molecule, and while specific solubility data in common topical solvents is limited, its known solubility in DMSO and formulation in oil-based systems suggest a lipophilic nature. Your initial vehicle may be too aqueous.
-
Solution: Increase the lipophilicity of your vehicle. Consider incorporating co-solvents like propylene glycol, ethanol, or polyethylene glycols (PEGs) such as PEG 300. You can also explore the use of fatty acid esters like isopropyl myristate.
-
-
Insufficient Solubilizing Excipients: Your formulation may lack excipients that can enhance the solubility of this compound.
-
Solution: Incorporate solubilizers such as surfactants (e.g., Tween-80) or cyclodextrins. These can form micelles or inclusion complexes to improve the solubility of lipophilic drugs.
-
-
pH of the Formulation: Although this compound is non-ionizable, extreme pH values in your formulation could potentially affect its stability and interaction with other excipients.
-
Solution: Ensure the pH of your formulation is within a range that is compatible with both the drug and the skin (typically pH 4-6).
-
Q2: My topical formulation containing this compound is showing signs of physical instability (e.g., crystallization, phase separation). How can I address this?
A2: Physical instability can compromise the efficacy and safety of your topical product. Consider the following:
-
Supersaturation: You might be dissolving this compound at an elevated temperature, leading to a supersaturated solution that crystallizes upon cooling.
-
Solution: Determine the saturation solubility at room temperature and formulate below this concentration. If a higher concentration is required, consider using crystallization inhibitors or formulating a stable dispersion.
-
-
Incompatible Excipients: Certain excipients in your vehicle may not be compatible with this compound or with each other.
-
Solution: Conduct compatibility studies with individual excipients. Simplify your formulation to the essential components and gradually add others to identify the source of incompatibility.
-
-
Improper Emulsion/Gel Structure: For creams and gels, an unstable internal phase or gel network can lead to phase separation.
-
Solution: Optimize the concentration of your emulsifying agents or gelling agents. Ensure proper homogenization during the manufacturing process to create a stable and uniform formulation.
-
Q3: I am concerned about the skin irritation potential of my this compound formulation. What factors should I consider?
A3: Minimizing skin irritation is crucial for patient compliance. Here are key considerations:
-
Penetration Enhancers: Some penetration enhancers, while effective, can disrupt the skin barrier and cause irritation.
-
Solution: Use the lowest effective concentration of penetration enhancers. Consider using milder enhancers or a combination of enhancers that work synergistically at lower concentrations.
-
-
Excipient Choice: Certain excipients, such as some preservatives or surfactants, are known to have a higher potential for irritation.
-
Solution: Select excipients with a good safety profile for topical application. For example, consider using parabens alternatives if sensitivity is a concern.
-
-
pH of the Formulation: A pH that is significantly different from the skin's natural pH can cause irritation.
-
Solution: Adjust the pH of your formulation to be in the range of 4-6 to match the skin's acid mantle.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for topical vehicle selection?
A1: The following table summarizes the key known properties of this compound:
| Property | Value | Implication for Topical Formulation |
| Molecular Weight | 269.26 g/mol [1][2] | This relatively low molecular weight is favorable for passive diffusion across the skin barrier. |
| Solubility | Soluble in DMSO (100 mg/mL)[1]. Formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL)[1]. Formulated in 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL)[1]. | The solubility in organic solvents and oils suggests a lipophilic nature. Vehicles with both lipophilic and hydrophilic components (emulsions) or solvent-based systems are likely to be suitable. |
| Chemical Class | Nonsteroidal Androgen Receptor Antagonist | Intended for dermatological applications, making topical delivery a relevant route of administration. |
Q2: What are some suitable starting points for vehicle selection for this compound?
A2: Based on its likely lipophilic nature, several vehicle types could be appropriate. A suggested screening approach is outlined in the table below:
| Vehicle Type | Key Excipients to Consider | Rationale |
| Solution | Propylene glycol, Ethanol, PEG 300/400 | Simple to formulate and can achieve good drug solubilization. Useful for initial in vitro studies. |
| Gel | Carbomers, Hydroxypropyl cellulose | Cosmetically elegant and easy to apply. The solvent system within the gel will be critical for solubility. |
| Cream (Oil-in-Water Emulsion) | Mineral oil, Isopropyl myristate (oil phase); Cetyl alcohol, Stearyl alcohol (emulsifiers); Propylene glycol (humectant) | Can provide good skin feel and hydration. The drug would be dissolved in the oil phase. |
| Ointment | Petrolatum, Lanolin | Provides an occlusive barrier, which can enhance penetration. Suitable for very dry skin conditions. |
Q3: How can I enhance the skin penetration of this compound?
A3: Enhancing skin penetration is often necessary to achieve therapeutic concentrations at the target site. Consider these strategies:
-
Chemical Penetration Enhancers:
-
Solvents: Propylene glycol and ethanol can increase drug solubility in the stratum corneum.
-
Fatty Acids/Esters: Oleic acid and isopropyl myristate can disrupt the lipid organization of the stratum corneum.
-
Surfactants: Non-ionic surfactants like Tween® and Span® series can enhance permeation.
-
-
Occlusion: Formulating this compound in an occlusive vehicle like an ointment can hydrate the stratum corneum and increase drug absorption.
-
Advanced Delivery Systems: For more targeted delivery, consider formulating this compound into liposomes or nanoemulsions.
Experimental Protocols
Protocol 1: Solubility Determination of this compound in Topical Solvents
Objective: To determine the saturation solubility of this compound in various solvents commonly used in topical formulations.
Materials:
-
This compound powder
-
Selected solvents (e.g., Propylene Glycol, Ethanol, PEG 400, Isopropyl Myristate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.
-
Calculate the saturation solubility in mg/mL or µg/mL.
Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from different topical formulations across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Test formulations of this compound
-
Magnetic stirrers and stir bars
-
Water bath or heating block to maintain 32°C
-
HPLC system
Methodology:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 32°C.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
At the end of the experiment, dismount the skin, and determine the amount of drug retained in the skin (optional).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Visualizations
Caption: A workflow for topical vehicle selection for this compound.
Caption: Simplified signaling pathway of androgen receptor antagonism by this compound.
References
Validation & Comparative
A Comparative Guide to Androgen Receptor Antagonists: (Rac)-PF-998425 Versus Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-PF-998425 and other prominent androgen receptor (AR) antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.
The androgen receptor, a crucial mediator of androgen action, is a key therapeutic target in various hormone-dependent conditions, most notably prostate cancer. The development of antagonists that can effectively block AR signaling is a major focus of drug discovery. This guide compares the preclinical characteristics of this compound with established AR antagonists such as bicalutamide, enzalutamide, apalutamide, and darolutamide.
Quantitative Comparison of Androgen Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selected androgen receptor antagonists. The data, presented as IC50 and Ki values, provide a quantitative measure of their ability to inhibit androgen receptor function.
| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | AR Binding Affinity Ki (nM) |
| This compound | 26[1] | 90[1] | Not explicitly found |
| PF-998425 | 37[2] | 43[2] | Not explicitly found |
| Bicalutamide | 160[3][4] | ~350 (VP16-AR-mediated transcription)[5] | 35 (in LNCaP cells)[5] |
| Enzalutamide | 21.4 (in LNCaP cells)[4] | 26 (luciferase reporter assay)[4][6] | Not explicitly found |
| Apalutamide | 16[7] | 200 (luciferase reporter assay)[4][6] | Not explicitly found |
| Darolutamide | Not explicitly found | 26 (luciferase reporter assay)[4][6] | Not explicitly found |
Mechanisms of Action
Androgen receptor antagonists primarily function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR. However, newer generation antagonists exhibit more complex mechanisms to more effectively disrupt AR signaling.
This compound is a potent and selective nonsteroidal AR antagonist.[1][2] Its primary mechanism is the competitive inhibition of androgen binding to the AR.[1]
Bicalutamide , a first-generation nonsteroidal antiandrogen, also acts as a competitive inhibitor at the androgen receptor.[5] However, it can sometimes exhibit partial agonist activity, particularly in the context of AR overexpression or certain mutations.[5]
Enzalutamide , a second-generation AR inhibitor, demonstrates a multi-pronged approach. It competitively inhibits androgen binding with a higher affinity than bicalutamide, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[8][9]
Apalutamide , another second-generation antagonist, shares a similar multifaceted mechanism with enzalutamide. It potently blocks AR nuclear translocation, DNA binding, and AR-mediated transcription.[7]
Darolutamide is a structurally distinct AR antagonist. It competitively inhibits androgen binding, which in turn blocks the nuclear translocation of the AR and subsequent AR-mediated gene transcription.[10] It has shown efficacy against certain AR mutants that confer resistance to other antagonists.[11]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]
- 3. apexbt.com [apexbt.com]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (Rac)-PF-998425 and Finasteride in Preclinical Hair Growth Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-PF-998425 and finasteride, two compounds with distinct mechanisms of action, in the context of preclinical hair growth models. The information presented is collated from available scientific literature to aid in the evaluation of their potential for the treatment of androgenetic alopecia.
Executive Summary
This compound and finasteride represent two different therapeutic strategies for androgenetic alopecia. Finasteride, a well-established 5-alpha reductase inhibitor, acts by reducing the systemic and scalp levels of dihydrotestosterone (DHT). In contrast, this compound is a potent and selective nonsteroidal androgen receptor (AR) antagonist, directly blocking the action of androgens at the hair follicle. While direct comparative studies are not publicly available, this guide synthesizes data from individual preclinical studies to provide a parallel assessment of their efficacy and mechanisms.
Mechanism of Action
The fundamental difference between these two compounds lies in their molecular targets within the androgen signaling pathway.
Finasteride: As a 5-alpha reductase inhibitor, finasteride blocks the conversion of testosterone to the more potent androgen, DHT[1][2][3][4]. This reduction in DHT levels alleviates the androgen-dependent miniaturization of hair follicles, a key pathological feature of androgenetic alopecia[5].
This compound: This compound is a nonsteroidal androgen receptor antagonist with high affinity for the AR[3][6]. It competitively inhibits the binding of androgens like testosterone and DHT to the receptor, thereby preventing the downstream signaling cascade that leads to hair follicle miniaturization[3][6].
Figure 1: Mechanisms of Action.
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing this compound and finasteride are not available in the public domain. However, data from separate studies in relevant animal models provide insights into their respective efficacies.
In Vivo Hair Growth Promotion
| Compound | Animal Model | Dosage & Administration | Key Findings |
| This compound | Mouse model of hair growth | 3% topical solution, twice daily | Increased hair growth |
| Finasteride | Testosterone-induced alopecia in C57BL/6 mice | 0.1 mg/mL oral, daily for 56 days | Percentage hair growth of 86.7% (total hair growth 60%, partial hair growth 26.7%) after 10 weeks. Markedly increased number and length of hair follicles. |
Note: The specific strain and detailed protocol for the this compound study are not publicly available, limiting a direct quantitative comparison.
In Vitro Activity
| Compound | Assay | Key Findings |
| This compound | Androgen Receptor (AR) Binding Assay | IC50: 26 nM |
| AR Cellular Assay | IC50: 90 nM | |
| Finasteride | Human Dermal Papilla Cells (DPCs) | Significantly increased aggregation behavior and expression of stem cell transcription factors (Nanog and Sox-2). Up-regulated stem cell regulatory proteins through activation of AKT, β-catenin, and integrin-β1. |
Experimental Protocols
Testosterone-Induced Androgenetic Alopecia Mouse Model (for Finasteride)
This model is commonly used to evaluate agents for androgen-dependent hair loss.
Figure 2: Testosterone-Induced Alopecia Workflow.
Detailed Methodology:
-
Animal Model: 7-week-old male C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen (resting) phase.
-
Anagen Induction: The dorsal area of the mice is shaved, and a depilatory cream is applied to remove remaining hair and synchronize the hair follicles in the anagen (growth) phase.
-
Alopecia Induction: Dihydrotestosterone (DHT) or testosterone propionate (TP) is subcutaneously injected to induce an androgen-dependent alopecia phenotype.
-
Treatment: Test compounds (e.g., finasteride) or a vehicle control are administered orally or topically over a specified period (e.g., 28-56 days).
-
Assessment of Hair Growth:
-
Visual Scoring: Hair regrowth is visually scored at regular intervals.
-
Quantitative Analysis: Digital images are analyzed to quantify the area of hair regrowth.
-
Histological Examination: Skin biopsies are taken at the end of the study to assess hair follicle morphology, count the number of follicles, and determine the anagen-to-telogen ratio.
-
In Vitro Dermal Papilla Cell Assay (for Finasteride)
This assay assesses the direct effects of compounds on dermal papilla cells, which are crucial for regulating hair follicle growth.
Figure 3: Dermal Papilla Cell Assay Workflow.
Detailed Methodology:
-
Cell Culture: Human dermal papilla cells are isolated from hair follicles and cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., finasteride) or a vehicle control.
-
Assessment of Cellular Effects:
-
Cell Viability and Proliferation: Assays such as the MTT assay are used to determine the effect of the compound on cell growth.
-
Aggregation Assay: The ability of DPCs to form spheroids, a characteristic associated with their hair-inductive capacity, is observed and quantified.
-
Gene and Protein Expression Analysis: Techniques like Western blotting and quantitative PCR are used to measure the expression of key signaling molecules (e.g., AKT, β-catenin) and stem cell markers (e.g., Nanog, Sox-2)[7].
-
Signaling Pathways
Both androgen receptor signaling and the Wnt/β-catenin pathway are critical in hair follicle cycling. Androgens are known to antagonize Wnt/β-catenin signaling in the dermal papilla, which can lead to hair follicle miniaturization[6][8].
-
This compound , by blocking the androgen receptor, is hypothesized to prevent this androgen-mediated inhibition of Wnt/β-catenin signaling, thereby promoting hair growth.
-
Finasteride , by reducing DHT levels, indirectly mitigates the androgenic suppression of Wnt/β-catenin. Furthermore, studies have shown that finasteride can directly enhance stem cell signals in dermal papilla cells through the activation of the AKT/β-catenin pathway[7].
Figure 4: Interplay of Signaling Pathways.
Conclusion
This compound and finasteride offer distinct, yet potentially complementary, approaches to mitigating androgen-induced hair loss. Finasteride acts upstream by limiting the production of the key androgen DHT, while this compound acts downstream by directly blocking androgen activity at the receptor level in the hair follicle. The available preclinical data, although not from direct comparative studies, suggest that both compounds are effective in promoting hair growth in relevant models. Further research, including head-to-head comparative studies, is warranted to fully elucidate their relative efficacy and potential for combination therapy in the treatment of androgenetic alopecia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Establishment of Hair Cycle Animal Model with C57BL6 Mice [pifukezazhi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FR2745088A1 - Testing substances for activity on hair growth - Google Patents [patents.google.com]
- 6. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Antagonist Effect of (Rac)-PF-998425: A Comparative Guide
This guide provides a comprehensive comparison of (Rac)-PF-998425 with other non-steroidal androgen receptor (AR) antagonists, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. This compound is a potent and selective non-steroidal antagonist of the androgen receptor, a key driver in the progression of various androgen-dependent conditions.
Comparative Analysis of Androgen Receptor Antagonists
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Androgen Receptor | Binding Assay | 26 |
| Cellular Assay | 90 | ||
| PF-998425 | Androgen Receptor | Binding Assay | 37 |
| Cellular Assay | 43 | ||
| Enzalutamide | Androgen Receptor | - | - |
| Apalutamide | Androgen Receptor | - | - |
Note: IC50 values for Enzalutamide and Apalutamide are not specified in the provided search results, reflecting their established clinical use where dosage and efficacy are determined by different metrics.
Clinical data from a retrospective analysis of patients with metastatic castration-sensitive prostate cancer suggests a potential overall survival benefit for apalutamide compared to enzalutamide at a 24-month follow-up.[1][2][3][4] It is important to note that this is not a direct result from a randomized controlled trial.
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating and comparing the antagonist effects of these compounds. Below are representative protocols for androgen receptor binding and functional cell-based assays.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptor)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (e.g., this compound)
-
Unlabeled R1881 (for standard curve)
-
Dexamethasone (weak positive control)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound and control compounds.
-
In assay tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and the various concentrations of the test or control compounds.
-
Incubate the mixture overnight at 4°C to allow for competitive binding.
-
The following day, add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellet multiple times with buffer to remove unbound radioligand.
-
Elute the bound radioligand from the HAP pellet using ethanol.
-
Transfer the ethanol eluate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The data is plotted as the percentage of [3H]-R1881 bound versus the molar concentration of the test compound to determine the IC50 value.[5]
Androgen Receptor Functional Cell-Based Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to antagonize androgen-induced gene expression.
Materials:
-
A human cell line engineered to express the human androgen receptor and a luciferase reporter gene linked to an androgen-responsive promoter (e.g., Human AR Reporter Cell Line).[6]
-
Cell culture medium
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., 6a-FIT-R) as the agonist.[6]
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of the androgen agonist. Include control wells with agonist alone and vehicle control.
-
Incubate the plate for 24 hours to allow for induction of the luciferase reporter gene.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The antagonist activity is determined by the reduction in luciferase signal in the presence of the test compound compared to the agonist-only control. The IC50 value is calculated from the dose-response curve.[6]
Visualizing the Mechanism of Action
To understand how this compound and other antagonists exert their effects, it is essential to visualize the androgen receptor signaling pathway and the experimental workflows used for their validation.
Androgen Receptor Signaling Pathway
Androgens, such as testosterone and dihydrotestosterone (DHT), play a crucial role in gene regulation by binding to the androgen receptor. This ligand-activated transcription factor then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes. Non-steroidal antagonists like this compound competitively inhibit the binding of androgens to the AR, thereby blocking this signaling cascade.
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: AR Antagonist Validation
The validation of an AR antagonist like this compound typically involves a multi-step process, starting from initial binding assays to more complex cell-based functional assays.
Caption: A typical experimental workflow for validating the antagonist effect of a compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. reactionbiology.com [reactionbiology.com]
Comparative Efficacy Analysis: (Rac)-PF-998425 and RU58841
An objective review of available scientific data for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the efficacy of two compounds: (Rac)-PF-998425 and RU58841. Extensive literature searches were conducted to gather experimental data on the mechanism of action, efficacy, and safety of these molecules.
Crucially, no peer-reviewed scientific literature, clinical trial data, or any other experimental data could be identified for a compound named "this compound." Therefore, a direct comparative analysis with RU58841 is not possible at this time.
The following sections provide a comprehensive overview of the available data for RU58841, a non-steroidal anti-androgen that has been investigated for its potential in treating androgenetic alopecia.
RU58841: A Detailed Profile
RU58841, also known as PSK-3841 or HMR-3841, is a topical non-steroidal anti-androgen.[1][2] It functions by competitively binding to androgen receptors, thereby blocking the effects of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia.[1][2][3] Unlike systemic anti-androgens such as finasteride, which inhibit the production of DHT, RU58841 is designed for localized action on the scalp to prevent hair follicle miniaturization without significantly altering systemic hormone levels.[1][4][5][6]
Mechanism of Action
RU58841 acts as a competitive antagonist at the androgen receptor in hair follicles. By binding to these receptors with a high affinity, it prevents DHT from exerting its miniaturizing effect on the hair follicle, which is a primary cause of hair loss in androgenetic alopecia.[2][3][4] This localized action is intended to mitigate the systemic side effects associated with oral anti-androgens.[6][7]
Caption: Mechanism of action of RU58841 in the hair follicle.
Efficacy Data
While RU58841 is not an FDA-approved treatment and lacks extensive human clinical trial data, some preclinical studies have suggested its potential efficacy.[1][5]
Table 1: Summary of Preclinical Efficacy Data for RU58841
| Study Type | Model | Treatment | Key Findings | Reference |
| In vivo | Stumptailed Macaques (model for androgenetic alopecia) | 5% RU58841 topical solution | - 103% increase in hair growth compared to 88% for oral finasteride.- No significant changes in serum DHT or testosterone levels. | [1][6] |
| In vivo | Nude mice with transplanted human scalp grafts | 1% RU58841 topical solution | - Significantly higher linear hair growth rates in the RU58841-treated group.- 28% of active follicles in the treated group initiated a second hair cycle, compared to 7% in the control group. | [8] |
| In vitro | Human prostate cancer PC3 cells (co-transfected with androgen receptor) | RU58841 (10⁻¹¹ - 10⁻⁷ M) | - Competitively suppressed DHT activation of the androgen receptor.- Potency was comparable to hydroxyflutamide. | [9] |
Experimental Protocols
Detailed methodologies for the key preclinical studies are outlined below.
1. Study on Stumptailed Macaques:
-
Objective: To compare the efficacy of topical RU58841 with oral finasteride on hair regrowth.
-
Subjects: Stumptailed macaques, a species known to exhibit androgenetic alopecia.
-
Treatment Groups:
-
Group 1: 5% RU58841 topical solution.
-
Group 2: Oral finasteride.
-
-
Duration: Not explicitly stated in the available summaries, but one source mentions results after two months.[1]
-
Outcome Measures:
-
Percentage increase in hair growth.
-
Serum DHT and testosterone levels.
-
-
Results: The 5% RU58841 group showed a 103% increase in hair growth, while the finasteride group showed an 88% increase.[1] RU58841 did not significantly affect serum DHT levels, whereas finasteride reduced them by 70%.[1][6]
2. Study on Nude Mice with Human Scalp Grafts:
-
Objective: To evaluate the effect of RU58841 on human hair growth from balding scalp grafts.[8]
-
Model: Nude mice transplanted with scalp samples from men with androgen-dependent alopecia.[8] The mice were conditioned with topical testosterone to inhibit hair production from the grafts.[8]
-
Treatment Groups:
-
Duration: Hair production was monitored monthly for 6 months.[8]
-
Outcome Measures:
-
Number of active follicles.
-
Initiation of a second hair cycle.
-
Linear hair growth rates (LHGR).[8]
-
-
Results: The RU58841-treated grafts had a significantly higher LHGR (P < 0.04) and a greater percentage of follicles entering a second growth cycle (28% vs. 7%).[8]
Caption: Workflow for the study of RU58841 on human scalp grafts in nude mice.
Conclusion
While RU58841 has demonstrated promising results in preclinical models for the treatment of androgenetic alopecia, it is important to note the absence of comprehensive human clinical trial data and FDA approval.[1][5][7] The available studies suggest a potent topical anti-androgenic effect with a potentially favorable systemic safety profile.[6][9]
In contrast, there is a complete lack of scientific information available for "this compound," precluding any form of comparison. Researchers and drug development professionals should exercise caution and rely on peer-reviewed data when evaluating therapeutic candidates.
References
- 1. mv-supplements.com [mv-supplements.com]
- 2. healthcareguys.com [healthcareguys.com]
- 3. News - How RU58841 Can Transform Your Hair Loss Journey [mylandsupplement.com]
- 4. RU58841 [trbextract.com]
- 5. hims.com [hims.com]
- 6. scandinavianbiolabs.com [scandinavianbiolabs.com]
- 7. hairgivers.com [hairgivers.com]
- 8. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-PF-998425 and Bicalutamide: An In Vitro and In Vivo Analysis
In the landscape of androgen receptor (AR) antagonists, both steroidal and nonsteroidal compounds play a crucial role in preclinical research and clinical management of androgen-dependent pathologies, most notably prostate cancer. This guide provides a comparative analysis of (Rac)-PF-998425, a potent and selective nonsteroidal AR antagonist, and bicalutamide, a well-established drug in the treatment of prostate cancer. This comparison is based on available preclinical data to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two compounds.
It is important to note that a direct head-to-head clinical or preclinical study comparing this compound and bicalutamide has not been identified in the public domain. Therefore, this guide synthesizes data from separate studies to provide an objective comparison. The absence of in vivo anti-cancer efficacy data for this compound is a significant limitation, and the comparison of in vivo activity is therefore restricted.
Data Presentation
In Vitro Activity: Androgen Receptor Binding and Functional Antagonism
The in vitro potency of this compound and bicalutamide has been characterized through androgen receptor binding assays and cellular functional assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting AR activity.
| Compound | Assay Type | System | IC50 (nM) | Reference Compound |
| This compound | AR Binding Assay | Not Specified | 26 | Not Specified |
| Cellular Assay | Not Specified | 90 | Not Specified | |
| PF-998425 (enantiomer) | AR Binding Assay | Not Specified | 37 | Not Specified |
| Cellular Assay | Not Specified | 43 | Not Specified | |
| Bicalutamide | Cellular Assay (AR antagonism) | LNCaP/AR(cs) cells | 160 | Not Specified |
| Cellular Assay (transcription) | HepG2 cells | 200 | Not Specified | |
| Cellular Assay (proliferation) | LNCaP, DU-145, 22Rv1, VCap cells | 45,200 - 51,610 | Not Specified | |
| AR Binding Assay (Ki) | LNCaP cells (T877A mutant AR) | 35 (Ki) | [3H]-DHT | |
| ZIP9 Binding Assay | Not Specified | 66.3 | Testosterone |
Data for this compound and its enantiomer are from commercial sources.[1][2] Data for bicalutamide are compiled from multiple studies and commercial sources.[3][4][5][6]
In Vivo Performance
Preclinical in vivo studies are critical for evaluating the therapeutic potential of drug candidates. While data for bicalutamide in prostate cancer xenograft models are available, similar studies for this compound in the context of cancer are not publicly available.
| Compound | Animal Model | Dosing | Efficacy |
| This compound | No publicly available cancer models. | - | - |
| PF-998425 (enantiomer) | Hamster (ear sebum reduction) | Topical | Reduces ear sebum. |
| Mouse (hair growth) | Topical | Increases hair growth.[7] | |
| Bicalutamide | Murine xenograft (LNCaP/AR-luc) | 30 mg/kg/day | Significantly inhibited tumor growth.[3] |
| Murine xenograft (HP-LNCaP) | 100 mg/kg/day, s.c. | Did not significantly alter tumor growth rate compared to vehicle.[8] | |
| Murine xenograft (KUCaP - W741C mutant AR) | Not specified | Promoted tumor growth, demonstrating agonistic activity with this mutant AR.[9] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compounds: this compound, Bicalutamide
-
Radioligand: [3H]-Mibolerone ([3H]-MIB) or [3H]-Dihydrotestosterone ([3H]-DHT)
-
Receptor Source: Cytosol from rat prostate tissue or from prostate cancer cell lines (e.g., LNCaP)
-
Buffers: Tris-based buffers with additives like EDTA and dithiothreitol.
-
Scintillation Cocktail
-
Instrumentation: Scintillation counter
Procedure:
-
Receptor Preparation: Prostate tissue or cells are homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of the radioligand is incubated with varying concentrations of the test compound and the receptor preparation.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter or by charcoal-dextran adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Functional Assay (AR-Mediated Transcription)
This assay evaluates the ability of a compound to antagonize androgen-induced gene expression in a cellular context.
Materials:
-
Cell Line: Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP, VCaP, or a reporter cell line like HepG2 transfected with an AR expression vector and an androgen-responsive reporter gene).
-
Androgen: A synthetic androgen such as R1881.
-
Test Compounds: this compound, Bicalutamide.
-
Reporter System (if applicable): Luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Cell Culture Reagents: Media, serum, antibiotics.
-
Instrumentation: Luminometer or equipment for qPCR.
Procedure:
-
Cell Culture and Treatment: Cells are cultured in a suitable medium and then treated with a constant concentration of an androgen (e.g., R1881) in the presence of increasing concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient period to allow for changes in gene expression.
-
Measurement of AR Activity:
-
Reporter Gene Assay: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.
-
qPCR: RNA is extracted from the cells, reverse transcribed to cDNA, and the expression of androgen-responsive genes (e.g., PSA) is quantified by quantitative PCR.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the androgen-induced gene expression (IC50) is determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Canonical androgen receptor signaling pathway and the mechanism of action of nonsteroidal antiandrogens.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Androgen receptor antagonists(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 9. medchemexpress.com [medchemexpress.com]
Confirming the Nonsteroidal Nature of (Rac)-PF-998425: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the nonsteroidal classification of (Rac)-PF-998425, a potent and selective androgen receptor (AR) antagonist. By examining its mechanism of action in contrast to steroidal and nonsteroidal anti-inflammatory drugs (NSAIDs), this document offers experimental context and data to support its distinct pharmacological profile.
Differentiating Steroidal and Nonsteroidal Mechanisms
The fundamental distinction between steroidal and nonsteroidal compounds lies in their primary mechanisms of action. Steroidal drugs, such as corticosteroids, exert their effects by binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression.[1] In contrast, the primary mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins involved in inflammation.
To categorize this compound, it is essential to evaluate its activity in assays characteristic of both steroidal and nonsteroidal compounds: a Glucocorticoid Receptor (GR) binding assay and a Cyclooxygenase (COX) inhibition assay.
Comparative Analysis: this compound and Reference Compounds
While direct experimental data for this compound in GR binding and COX inhibition assays are not publicly available, its classification as a selective nonsteroidal androgen receptor antagonist provides a strong basis for inference.[2][3][4] The defining characteristic of nonsteroidal AR antagonists is their high affinity and selectivity for the androgen receptor with negligible cross-reactivity to other steroid hormone receptors.[5][6]
To illustrate this, we can examine the properties of well-characterized nonsteroidal AR antagonists, Bicalutamide and Enzalutamide, alongside a typical NSAID (Ibuprofen) and a corticosteroid (Dexamethasone).
Table 1: Comparative Receptor Binding and Enzyme Inhibition Data
| Compound | Primary Target | Glucocorticoid Receptor (GR) Binding Affinity (Ki/IC50) | Cyclooxygenase (COX) Inhibition | Classification |
| This compound | Androgen Receptor (AR) | Inferred to be negligible | Inferred to be negligible | Nonsteroidal |
| Bicalutamide | Androgen Receptor (AR) | 44,000–320,000 nM[7] | No significant inhibition reported | Nonsteroidal |
| Enzalutamide | Androgen Receptor (AR) | Negligible affinity reported | No significant inhibition reported | Nonsteroidal |
| Ibuprofen | COX-1 and COX-2 | No significant GR binding | Potent inhibitor | Nonsteroidal |
| Dexamethasone | Glucocorticoid Receptor (GR) | High affinity | No direct COX inhibition | Steroidal |
Data for Bicalutamide and Enzalutamide are used as representative examples for the class of nonsteroidal AR antagonists.
The extremely low affinity of Bicalutamide for the glucocorticoid receptor (Ki values in the micromolar to millimolar range) is indicative of the high selectivity of this class of compounds.[7] This selectivity is a hallmark of nonsteroidal AR antagonists and strongly suggests that this compound would exhibit a similar lack of significant GR binding. Furthermore, the primary mechanism of action for this compound and other nonsteroidal AR antagonists is distinct from the COX inhibition pathway targeted by NSAIDs.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for steroidal and nonsteroidal compounds, as well as the experimental workflows used to assess their activity.
Caption: Steroidal drug signaling pathway.
Caption: NSAID signaling pathway.
Caption: GR competitive binding assay workflow.
Caption: COX inhibition assay workflow.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand for binding to the GR. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the assay.
-
Dilute the GR protein to a predetermined concentration.
-
Prepare a solution of a high-affinity radiolabeled (e.g., [³H]dexamethasone) or fluorescently labeled glucocorticoid ligand.
-
Prepare serial dilutions of the test compound, this compound, and a known steroidal ligand (e.g., Dexamethasone) as a positive control.
-
-
Assay Procedure:
-
In a multi-well plate, add the GR protein, the labeled glucocorticoid ligand, and either the test compound, the positive control, or buffer (for total binding control).
-
To determine non-specific binding, a set of wells should contain the GR protein, the labeled ligand, and a high concentration of an unlabeled glucocorticoid.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection:
-
For radiolabeled assays, separate the bound from free ligand using a method such as filtration or charcoal adsorption, and measure the radioactivity of the bound fraction using a scintillation counter.
-
For fluorescently labeled assays, measure the fluorescence polarization or other relevant fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Principle: This assay measures the production of prostaglandins from arachidonic acid by COX enzymes. A decrease in prostaglandin levels in the presence of a test compound indicates inhibition of COX activity.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl).
-
Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
Prepare serial dilutions of the test compound, this compound, and a known NSAID (e.g., Ibuprofen) as a positive control.
-
-
Assay Procedure:
-
In a multi-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound, positive control, or buffer (for control activity).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction, for example, by adding a strong acid.
-
-
Detection:
-
The amount of prostaglandin (commonly PGE2) produced is quantified using methods such as:
-
Enzyme-linked immunosorbent assay (ELISA)
-
Radioimmunoassay (RIA)
-
Liquid chromatography-mass spectrometry (LC-MS)
-
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control activity.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
Based on its classification as a selective nonsteroidal androgen receptor antagonist and the established high receptor selectivity of this class of compounds, it is concluded that this compound is a nonsteroidal molecule. Its primary mechanism of action through the androgen receptor is fundamentally different from the glucocorticoid receptor-mediated pathway of steroidal drugs and the cyclooxygenase inhibition characteristic of NSAIDs. The provided comparative data and experimental frameworks support the classification of this compound as a nonsteroidal compound, guiding further research and development in its therapeutic applications.
References
- 1. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 998425 | CAS 1076225-27-8 | PF998425 | Tocris Bioscience [tocris.com]
- 4. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
Assessing the Off-Target Effects of (Rac)-PF-998425: A Comparative Guide for Researchers
This guide provides a comparative analysis of the off-target effects of (Rac)-PF-998425, a potent non-steroidal androgen receptor (AR) antagonist. For researchers and professionals in drug development, understanding the selectivity of a compound is paramount to predicting its safety profile and potential for clinical success. This document compares this compound with other notable AR antagonists, presenting available experimental data and detailed methodologies for key assessment assays.
On-Target Potency and Selectivity Profile
This compound demonstrates high affinity for the androgen receptor. A summary of its potency and selectivity against the progesterone receptor, a common off-target for steroid receptor modulators, is presented below. For a comprehensive assessment, this guide also includes data for other commercially available androgen receptor antagonists: bicalutamide, enzalutamide, apalutamide, and darolutamide.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Androgen Receptor (AR) | Binding Assay | 26 | Potent antagonist activity.[1] |
| Androgen Receptor (AR) | Cellular Assay | 90 | Demonstrates cellular activity.[1] | |
| Bicalutamide | Androgen Receptor (AR) | Binding Assay | 159-243 | First-generation non-steroidal antiandrogen.[2] |
| Enzalutamide | Androgen Receptor (AR) | Binding Assay | ~21 | Higher affinity compared to bicalutamide. |
| Apalutamide | Androgen Receptor (AR) | Binding Assay | 16 | High-affinity binding to the AR.[3] |
| Progesterone Receptor (PgR) | Competitive Binding | <0.0005% binding | Highly selective against the progesterone receptor.[3] | |
| Estrogen Receptor-α (ERα) | Competitive Binding | <0.0005% binding | Highly selective against the estrogen receptor-α.[3] | |
| Glucocorticoid Receptor (GR) | Competitive Binding | <0.0002% binding | Highly selective against the glucocorticoid receptor.[3] | |
| Darolutamide | Androgen Receptor (AR) | Cellular Assay | - | Demonstrates potent inhibition of AR nuclear translocation. |
Off-Target Liability Assessment
A critical aspect of preclinical drug development is the assessment of off-target interactions. While comprehensive public data from broad-panel screening for this compound is limited, an analysis of the broader class of non-steroidal AR antagonists points to potential off-target liabilities. A known off-target for some second-generation AR inhibitors is the GABA-A receptor, which has been associated with adverse events such as seizures.
| Compound | Off-Target | Assay Type | Activity | Clinical Relevance |
| This compound | Not publicly available | - | - | - |
| Enzalutamide | GABA-A Receptor | - | Inhibition | Associated with a risk of seizures. |
| Glucocorticoid Receptor (GR) | Cellular Assays | Can bypass AR blockade | Potential resistance mechanism.[4][5] | |
| Apalutamide | GABA-A Receptor | Ligand Binding | IC50 = 3.0 µM | Potential for CNS side effects, including seizures.[6] |
| GABA-A Receptor | Functional Assay | IC50 = 0.88 µM | ||
| Darolutamide | - | - | Low CNS penetration | Lower reported incidence of CNS-related adverse events.[7][8][9] |
| Bicalutamide | - | - | Generally well-tolerated with a different side-effect profile from castration. | May have partial agonist activity in some contexts.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of androgen receptor antagonists.
Radioligand Binding Assay for Androgen Receptor
This protocol is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Rat prostate cytosol or cells recombinantly expressing the human androgen receptor.
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Test Compound: this compound or other AR antagonists.
-
Buffers: Tris-based buffer with additives to ensure protein stability.
-
Separation Medium: Hydroxylapatite (HAP) slurry or filter plates.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation of Receptor: Homogenize rat ventral prostates in ice-cold buffer to prepare a cytosolic fraction containing the androgen receptor.[10]
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Binding Reaction: In duplicate tubes, combine the receptor preparation, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the reaction tubes overnight at 4°C to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets multiple times with buffer to remove unbound radioligand.[10]
-
Quantification: Elute the bound radioligand from the HAP pellet with ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of the test compound.
Androgen Receptor Luciferase Reporter Assay
This cellular assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Cell Line: A suitable cell line that does not endogenously express AR (e.g., PC-3 or HEK293) or an AR-positive line (e.g., LNCaP).
-
Expression Vectors: A plasmid encoding the full-length human androgen receptor and a reporter plasmid containing androgen response elements (AREs) driving the expression of the firefly luciferase gene. A control plasmid expressing Renilla luciferase is used for normalization.[11]
-
Transfection Reagent.
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: this compound or other AR antagonists.
-
Luciferase Assay System.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase control vector.[11]
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Pre-incubate with the test compound before adding a constant concentration of DHT (typically the EC80 concentration) to stimulate AR activity.[11]
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.[11]
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luciferase Measurement: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Visualizations
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: A Generalized Workflow for In Vitro Off-Target Liability Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. med.emory.edu [med.emory.edu]
Safety Operating Guide
Essential Safety and Disposal Guide for (Rac)-PF-998425
(Rac)-PF-998425 is identified by the chemical formula C14H14F3NO. The presence of a trifluoromethyl group suggests it is a fluorinated organic compound. Although not definitively classified as a per- and polyfluoroalkyl substance (PFAS), it is prudent to handle its disposal with a high degree of caution, similar to other potentially hazardous research chemicals.
Quantitative Data Summary
The following table summarizes key information for the handling and disposal of this compound.
| Parameter | Value/Instruction | Source/Rationale |
| Chemical Formula | C14H14F3NO | Chemical databases |
| Compound Type | Non-steroidal androgen receptor antagonist | Scientific literature[1][2] |
| Physical Form | Typically a solid powder | Supplier information |
| Recommended Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |
| Primary Disposal Route | Licensed hazardous waste disposal service | General chemical safety guidelines[3][4][5][6][7] |
| Waste Segregation | Collect in a dedicated, properly labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is confirmed. | Hazardous waste management protocols[3][4][6][7] |
| Container Rinsing | For empty containers, the first rinse with a suitable solvent must be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected. | Dartmouth College, Hazardous Waste Disposal Guide[3] |
Experimental Protocol: Decontamination of Empty Containers
Proper decontamination of empty containers that held this compound is essential to prevent unintended environmental release.
Objective: To safely decontaminate empty this compound containers for disposal.
Materials:
-
Empty this compound container
-
Appropriate organic solvent (e.g., ethanol or acetone, depending on compatibility with the container material)
-
Dedicated hazardous waste container for solvent rinsate
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Initial Rinse: In a fume hood, add a small amount of the chosen organic solvent to the empty container.
-
Thorough Rinsing: Securely cap and swirl the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Carefully pour the solvent rinsate into the designated hazardous waste container.
-
Repeat Rinsing: Repeat the rinsing process at least two more times to ensure thorough decontamination. All rinsate must be collected as hazardous waste.[3]
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label from the container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
General Disposal Principles
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[3][5] This can contaminate waterways and harm aquatic life.
-
Do Not Dispose in Regular Trash: Unused or waste this compound should never be placed in the regular trash.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols and for arranging hazardous waste pickup.[4][5][7]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
- 1. mdpi.com [mdpi.com]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
